molecular formula C8H16Cl2N2O B2749884 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride CAS No. 2126177-75-9

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Cat. No.: B2749884
CAS No.: 2126177-75-9
M. Wt: 227.13
InChI Key: AAPSQTQSPWGIBK-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (CAS No: 2126177-75-9) is a chemical compound with the molecular formula C8H16Cl2N2O and a molecular weight of 227.13 g/mol . It is supplied as a solid powder and should be stored at 4°C . This molecule features a piperidin-2-one moiety linked directly to an azetidine ring, making it a fused heterocyclic system of interest in medicinal chemistry. The azetidine (a four-membered nitrogen-containing saturated ring) is a key pharmacophore in various biologically active compounds and natural products . Azetidine-containing structures are found in molecules with a range of activities and are valuable as conformationally constrained analogs of amino acids in peptide chemistry and drug discovery . Similarly, the piperidin-2-one scaffold is a privileged structure in pharmaceuticals. The combination of these rings makes 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride a valuable building block for researchers developing new compounds for biological evaluation. It can be used in the synthesis of more complex molecules, as a precursor in heterocyclic chemistry, and for generating libraries for high-throughput screening . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(azetidin-3-yl)piperidin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.2ClH/c11-8-3-1-2-4-10(8)7-5-9-6-7;;/h7,9H,1-6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPSQTQSPWGIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride: Mechanism of Action & Structural Utility Guide

[1]

Executive Summary: The Pharmacophore & Linker Paradigm

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is not a standalone therapeutic agent with a single biological target.[1] Rather, it is a high-value medicinal chemistry building block and bioisostere used critically in the synthesis of Targeted Protein Degraders (PROTACs) and G-Protein Coupled Receptor (GPCR) modulators .[1]

Its "Mechanism of Action" (MOA) is defined by its role as a rigidified, polar scaffold that modulates the physicochemical properties and spatial orientation of the drug molecules it constitutes. In modern drug discovery, it functions through three primary mechanistic pillars:

  • Conformational Restriction: The spiro-like connectivity between the 4-membered azetidine and 6-membered piperidone rings restricts rotational degrees of freedom, reducing the entropic penalty upon binding to a target protein.

  • Linker Topology in TPD: In PROTACs (e.g., BTK degraders like TQ-3959), it serves as a "stiff" linker motif that prevents the "linker collapse" often seen with flexible alkyl chains, maintaining the precise distance required for ternary complex formation (Target-PROTAC-E3 Ligase).

  • Bioisosteric Replacement: It acts as a polar, metabolically stable replacement for cyclohexyl or phenyl groups, improving water solubility and lowering lipophilicity (LogD) without sacrificing structural bulk.

Molecular Mechanism: Structural Biology & Chemical Physics

The utility of this compound lies in its ability to dictate the 3D geometry of a drug molecule.

Conformational Locking (The "Entropic" Mechanism)

Unlike flexible linear linkers (e.g., PEG or alkyl chains), the 1-(azetidin-3-yl)piperidin-2-one motif introduces a defined vector.[1]

  • Azetidine Ring (4-membered): Introduces significant ring strain (~26 kcal/mol), which rigidifies the attached nitrogen.[1] The C3-position provides a specific exit vector for coupling.[1]

  • Piperidin-2-one (Lactam): The lactam bond is planar.[1] By attaching this to the azetidine, the molecule creates a "kinked" or "stepped" geometry that is resistant to metabolic oxidation (unlike a simple piperidine).

Mechanism in PROTAC Design (The "Linkerology" MOA)

In Targeted Protein Degradation, the linker is not passive; it determines the stability of the ternary complex.

  • Prevention of Intramolecular Interactions: Flexible linkers often fold back, causing the two warheads of a PROTAC to interact with each other (the "scorpion effect"), nullifying activity. The bulk and rigidity of the piperidin-2-one motif prevent this collapse.[1]

  • Solubility Enhancement: The lactam carbonyl acts as a hydrogen bond acceptor, improving the aqueous solubility of otherwise hydrophobic PROTAC molecules.

MOA_MechanismCompound1-(Azetidin-3-yl)piperidin-2-oneRigidityConformationalRigidityCompound->Rigidity Ring StrainBioavailabilityImprovedSolubility/LogDCompound->Bioavailability Lactam PolarityEntropyReduced EntropicPenalty (ΔS)Rigidity->Entropy Pre-organized StateTargetBindingHigh AffinityBindingEntropy->TargetBinding ThermodynamicsBioavailability->TargetBinding Cell Permeability

Figure 1: Mechanistic flow of how the scaffold improves drug potency and pharmacokinetics.[1]

Applications in Drug Discovery[1][2][3][4][5][6]

Case Study: BTK Degraders (PROTACs)

Recent research (e.g., Ren et al., J. Med.[1] Chem. 2025) utilizes the 1-(azetidin-3-yl)piperidine scaffold (an analog) to construct potent Bruton's Tyrosine Kinase (BTK) degraders.[1]

  • Role: The azetidine amine is coupled to the E3 ligase ligand (e.g., Lenalidomide derivative), while the piperidine ring connects to the BTK inhibitor warhead.

  • Outcome: The rigid scaffold improved the degradation efficiency (

    
    ) compared to flexible PEG linkers by orienting the E3 ligase and BTK in a productive ubiquitination geometry.
    
GPCR & Ion Channel Modulation

Patents involving CCR6 and CGRP antagonists utilize this scaffold to position pharmacophores in deep hydrophobic pockets while maintaining solubility.

  • Mechanism: The piperidin-2-one mimics the spatial occupancy of a phenyl ring but with significantly higher water solubility, reducing plasma protein binding and improving free fraction (

    
    ).[1]
    

Experimental Protocols

Synthetic Coupling Protocol (Reductive Amination)

This protocol describes coupling the 1-(azetidin-3-yl)piperidin-2-one scaffold to an aldehyde-bearing core (common in PROTAC synthesis).[1]

Reagents:

  • 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (1.0 eq)[1]

  • Target Aldehyde Intermediate (1.0 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (3.0 eq)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)[1]

  • DCM (Dichloromethane) / MeOH (Methanol) (10:1 ratio)[1]

Step-by-Step Methodology:

  • Free Base Generation: Dissolve the dihydrochloride salt in MeOH/DCM. Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature (RT) to liberate the free amine.

  • Imine Formation: Add the Target Aldehyde (1.0 eq) to the mixture. Stir for 1 hour at RT. Note: Use molecular sieves (4Å) if the aldehyde is sterically hindered to promote dehydration.[1]

  • Reduction: Cool the mixture to 0°C. Add STAB (3.0 eq) portion-wise over 20 minutes.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2][3]

  • Purification: Flash column chromatography (DCM/MeOH gradient).

Physicochemical Validation (LogD Assay)

To verify the "scaffold effect" on lipophilicity:

  • Preparation: Dissolve 10 mM stock of the final compound in DMSO.

  • Partition: Mix with 1:1 Octanol:PBS (pH 7.4) in a shake flask.

  • Equilibration: Shake for 1 hour at 25°C; centrifuge to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .[1]
    
    • Target: Successful incorporation of the piperidin-2-one scaffold typically yields a LogD between 2.0 and 3.5 (optimal for oral bioavailability).[1]

Data Summary & Comparative Analysis

Feature1-(Azetidin-3-yl)piperidin-2-oneLinear Alkyl/PEG LinkersPhenyl/Cyclohexyl Scaffolds
Conformation Rigid, Defined VectorFlexible, High EntropyRigid, Planar/Chair
Water Solubility High (Polar Lactam)High (PEG) / Low (Alkyl)Low (Hydrophobic)
Metabolic Stability High (Lactam/Azetidine)Low (Oxidation prone)Variable (CYP substrate)
Primary Use PROTAC Linker, BioisosterePROTAC LinkerHydrophobic Core
Synthesis Reductive Amination / SNArAmide CouplingCross-coupling

Visualization of Synthetic Pathway

Synthesis_Workflowcluster_conditionsCritical ParametersSaltDihydrochloride Salt(Starting Material)FreeBaseFree Amine(Reactive Species)Salt->FreeBase DIPEA, MeOH(Neutralization)IntermediateImineIntermediateFreeBase->Intermediate Aldehyde R-CHO(Condensation)FinalFunctionalizedDrug ScaffoldIntermediate->Final NaBH(OAc)3(Reductive Amination)Param1Temp: 0°C -> RTParam2Atmosphere: N2Param3Time: 12-16h

Figure 2: Synthetic workflow for incorporating the scaffold into a drug molecule via reductive amination.

References

  • Ren, J., et al. (2025). "Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand."[1] Journal of Medicinal Chemistry. Link (Context: Use of azetidinyl-piperidine linkers in degraders).[1]

  • Middleton, D. S., et al. (2005).[4] "Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones." Bioorganic & Medicinal Chemistry Letters. Link (Context: Piperidone-azetidine scaffolds in NK2 antagonists).[1]

  • American Elements. "1-(azetidin-3-yl)piperidin-2-one dihydrochloride Product Specifications." Link[1]

  • MedChemExpress. "1-(Azetidin-3-yl)piperidine: PROTAC Linker Class."[1] Link

An In-depth Technical Guide on the Physicochemical Properties of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a heterocyclic compound featuring a piperidin-2-one ring linked to an azetidine moiety. Such compounds are of significant interest in medicinal chemistry. The dihydrochloride salt form is commonly used to enhance the aqueous solubility and stability of the parent molecule, which are critical considerations in drug development.[1][2] A comprehensive understanding of the physicochemical properties of this compound is fundamental for its advancement as a potential therapeutic agent. These properties influence its formulation, delivery, and pharmacokinetic profile.

Core Physicochemical Characteristics

The physicochemical profile of an active pharmaceutical ingredient (API) is a critical determinant of its developability. For 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, key parameters include its molecular structure, solubility, melting point, and acid dissociation constant (pKa).

Molecular Structure and Identifiers

A clear understanding of the molecule's structure is the foundation for interpreting its chemical behavior.

Caption: Chemical structure of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 1-(azetidin-3-yl)piperidin-2-one;dihydrochloride[3]
Molecular Formula C₈H₁₆Cl₂N₂O[3]
Molecular Weight 227.13 g/mol [3]
CAS Number 2126177-75-9[3]
PubChem CID 132327587[3]

Experimental Determination of Physicochemical Properties

The following sections detail robust experimental protocols for characterizing the key physicochemical properties of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Aqueous Solubility

The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability. The dihydrochloride salt form of this compound is expected to have significantly higher aqueous solubility compared to its free base.

Experimental Protocol: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

G A Add excess solid to buffer (pH 7.4) B Equilibrate at 25°C for 24h A->B C Filter (0.45 µm) B->C D Analyze supernatant by HPLC C->D

Caption: Workflow for solubility determination.

Detailed Steps:

  • An excess amount of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is added to a known volume of purified water or a relevant buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • The resulting suspension is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solid.

  • The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Melting Point

The melting point of a crystalline solid provides an indication of its purity. A sharp melting range is characteristic of a pure substance.

Experimental Protocol: Capillary Melting Point Determination

This is a standard method for determining the melting point of a crystalline solid.

G A Pack capillary tube with sample B Place in melting point apparatus A->B C Heat at a controlled rate B->C D Record melting range C->D

Caption: Workflow for melting point determination.

Detailed Steps:

  • A small amount of the finely powdered sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min).

  • The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule describe its state of ionization at different pH values, which significantly impacts its solubility, permeability, and interaction with biological targets. For 1-(Azetidin-3-yl)piperidin-2-one, the pKa will be influenced by the basicity of the two nitrogen atoms. The basicity of azetidine is known to be affected by substituents.[4]

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

G A Dissolve sample in water Calibrate pH meter B Titrate with standardized acid/base Record pH vs. volume A->B C Plot titration curve Determine pKa from inflection points B->C

Sources

An In-depth Technical Guide to 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its chemical identity, structure, potential synthetic pathways, and its emerging role as a valuable building block in the design and development of novel therapeutics. The unique combination of a strained azetidine ring and a piperidin-2-one (a lactam) moiety makes this molecule a compelling scaffold for exploring new chemical space and modulating biological activity.

Core Compound Identification and Physicochemical Properties

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a salt of the parent compound, presenting as a stable, solid material suitable for laboratory use. Its key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 2126177-75-9American Elements[1]
Chemical Formula C₈H₁₆Cl₂N₂OAmerican Elements[1]
Molecular Weight 227.13 g/mol American Elements[1]
IUPAC Name 1-(azetidin-3-yl)piperidin-2-one;dihydrochlorideAmerican Elements[1]
Synonyms 1-(Azetidin-3-yl)piperidin-2-one hydrochloride (for the mono-hydrochloride salt)
CAS Number (HCl salt) 1432680-40-4Sigma-Aldrich[2]
Molecular Formula (HCl salt) C₈H₁₅ClN₂OSigma-Aldrich[2]
Molecular Weight (HCl salt) 190.67 g/mol
Structural Elucidation

The core structure of 1-(Azetidin-3-yl)piperidin-2-one features a piperidin-2-one ring where the nitrogen atom is substituted with a 3-azetidinyl group. The azetidine, a four-membered nitrogen-containing heterocycle, is a key pharmacophoric element. The dihydrochloride salt form indicates that both nitrogen atoms, the one in the azetidine ring and the amide nitrogen in the piperidinone ring, are protonated.

Caption: 2D structure of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

The Azetidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The presence of the azetidine ring in 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is of particular significance to drug discovery efforts. Azetidines are considered "privileged scaffolds" due to their unique structural and physicochemical properties that can confer advantages to bioactive molecules.[3][4]

The inherent ring strain of the four-membered ring provides a unique three-dimensional geometry that can be exploited for precise interactions with biological targets.[3] This conformational rigidity can lead to enhanced receptor affinity and selectivity. Furthermore, the incorporation of azetidine motifs has been shown to improve key pharmacokinetic properties such as metabolic stability and aqueous solubility.[3]

Several FDA-approved drugs, including baricitinib and cobimetinib, feature an azetidine ring, highlighting the therapeutic potential of this structural class.[5] Azetidine-containing compounds have demonstrated a wide range of pharmacological activities, including antibacterial, anticancer, and central nervous system (CNS) modulatory effects.[5][6][7]

Potential Synthetic Pathways

G cluster_0 Retrosynthetic Approach A cluster_1 Retrosynthetic Approach B Target 1-(Azetidin-3-yl)piperidin-2-one Amide_bond Amide Bond Formation Target->Amide_bond C-N disconnection Cyclization Intramolecular Cyclization Target->Cyclization Lactam formation Azetidine_amine 3-Aminoazetidine derivative Amide_bond->Azetidine_amine Piperidinone_precursor Piperidin-2-one precursor with leaving group Amide_bond->Piperidinone_precursor Acyclic_precursor Acyclic amino acid precursor Cyclization->Acyclic_precursor

Sources

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride and its Analogs as Neurokinin-2 (NK2) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of the chemical scaffold represented by 1-(Azetidin-3-yl)piperidin-2-one, with a focus on its role in the development of selective neurokinin-2 (NK2) receptor antagonists. While specific public data on the dihydrochloride salt form is limited, extensive structure-activity relationship (SAR) studies on a series of closely related analogs have elucidated the therapeutic potential of this molecular architecture. This document will synthesize these findings, detailing the design rationale, mechanism of action, key pharmacological data, and the experimental protocols utilized in the evaluation of these compounds.

Introduction: The Azetidinyl-Piperidinone Scaffold in Drug Discovery

The quest for novel therapeutics often involves the exploration of unique chemical scaffolds that offer favorable pharmacological and pharmacokinetic properties. The 1-(Azetidin-3-yl)piperidin-2-one core represents a promising framework in medicinal chemistry. The incorporation of a strained four-membered azetidine ring and a six-membered piperidinone lactam offers a unique three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with biological targets. Research into this scaffold has been notably productive in the pursuit of antagonists for the neurokinin-2 (NK2) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes.

The Neurokinin-2 (NK2) Receptor: A Key Therapeutic Target

The NK2 receptor, a member of the tachykinin receptor family, is preferentially activated by the neuropeptide neurokinin A. These receptors are widely distributed throughout the central and peripheral nervous systems, as well as in various non-neuronal tissues, including the smooth muscle of the respiratory, gastrointestinal, and urinary tracts. The activation of NK2 receptors is associated with a range of biological responses, including bronchoconstriction, vasodilation, and inflammation. Consequently, antagonism of the NK2 receptor has emerged as a promising therapeutic strategy for conditions such as asthma, irritable bowel syndrome, and overactive bladder.

Design and Synthesis of Azetidinyl-Piperidinone-Based NK2 Antagonists

A significant body of research has focused on the design and synthesis of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones as a novel class of NK2 antagonists.[1] The core structure was strategically designed to incorporate a metabolically stable six-membered lactam ring, an improvement over earlier compounds with a more vulnerable N-methylamide function.[1] Further optimization involved the replacement of a 4,4-disubstituted piperidine with a 3-substituted azetidine moiety, which led to compounds with excellent functional potency for the NK2 receptor.[1]

The general synthetic approach to these compounds allows for systematic modifications at several key positions, enabling comprehensive structure-activity relationship (SAR) studies. These modifications have targeted the N-lactam substituent and the 3-substituent of the azetidine ring to enhance potency, metabolic stability, and oral absorption.[1][2]

Mechanism of Action and Pharmacological Profile

The primary mechanism of action for this class of compounds is competitive antagonism at the NK2 receptor. By binding to the receptor, they prevent the binding and subsequent signaling of the endogenous ligand, neurokinin A. This blockade of NK2 receptor activation leads to the attenuation of downstream physiological effects.

In Vitro Potency and Selectivity

The pharmacological activity of these azetidinyl-piperidinone derivatives has been extensively characterized using in vitro functional assays. A key experimental model is the rabbit pulmonary artery (RPA) assay, which measures the ability of the compounds to inhibit neurokinin A-induced smooth muscle contraction.[1]

Table 1: Representative Pharmacological Data for Azetidinyl-Piperidinone NK2 Antagonists

Compound/AnalogFunctional Potency (pA2 in RPA assay)In Vitro Metabolic Stability (T1/2 in HLM)Lipophilicity (log D)
Lead Compound 5 9.370 min3.2
Analog 29 8.1120 min2.3
Sulfamide Analog 33 *8.9>120 minNot reported
Note: Data extracted from MacKenzie et al., 2002.[1] The compound numbers refer to those in the cited publication.

As illustrated in Table 1, optimization of the lead compound (5) by modifying the N-lactam substituent to a cyclopropylmethyl group (analog 29) resulted in significantly improved metabolic stability in human liver microsomes (HLM) and reduced lipophilicity, while maintaining good functional potency.[1] Further refinement of the azetidine 3-substituent led to the identification of a sulfamide analog (33) with both high potency and excellent metabolic stability.[1]

Crucially, these compounds have demonstrated high selectivity for the NK2 receptor over other related human neurokinin receptors, such as NK1 and NK3.[1] For instance, sulfamide analog 33 exhibited an IC50 of 4 nM for the NK2 receptor, with significantly weaker activity at the h-NK1 (IC50 = 7.9 µM) and h-NK3 (IC50 = 1.8 µM) receptors.[1]

Pharmacokinetic Properties

A primary goal in the development of this series was to improve oral bioavailability. The initial lead compounds, while potent, suffered from poor oral absorption. Strategic modifications to reduce the hydrogen-bonding potential of the molecule, such as replacing a polar sulfamide moiety, led to the identification of analogs with greatly improved oral absorption in rat pharmacokinetic studies.[2]

Experimental Protocols

The following provides a generalized overview of the key experimental workflows employed in the characterization of azetidinyl-piperidinone NK2 antagonists.

In Vitro Functional Assay: Rabbit Pulmonary Artery (RPA) Contraction

This assay assesses the functional potency of the compounds as NK2 receptor antagonists.

Workflow:

experimental_workflow cluster_preparation Tissue Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis prep1 Isolate rabbit pulmonary artery prep2 Cut into rings prep1->prep2 prep3 Mount in organ baths prep2->prep3 assay1 Equilibrate tissue prep3->assay1 Start Assay assay2 Add test compound (antagonist) assay1->assay2 assay3 Construct cumulative concentration-response curve to Neurokinin A assay2->assay3 assay4 Measure contractile response assay3->assay4 analysis1 Calculate pA2 value assay4->analysis1 Analyze Data analysis2 Determine antagonist potency analysis1->analysis2

Caption: Workflow for the Rabbit Pulmonary Artery (RPA) functional assay.

Methodology:

  • Tissue Preparation: The main pulmonary artery is excised from a rabbit and cut into rings (2-3 mm).

  • Mounting: The arterial rings are mounted in organ baths containing a physiological salt solution, maintained at 37°C, and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Equilibration: The tissues are allowed to equilibrate under a resting tension.

  • Antagonist Incubation: The test compound (antagonist) is added to the organ bath at a specific concentration and incubated for a defined period.

  • Agonist Challenge: A cumulative concentration-response curve to the NK2 receptor agonist, neurokinin A, is generated.

  • Data Analysis: The contractile responses are measured, and the pA2 value is calculated. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

In Vitro Metabolic Stability Assay: Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by hepatic enzymes.

Methodology:

  • Incubation Mixture Preparation: A mixture containing human liver microsomes, the test compound, and a buffer solution is prepared.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes).

  • Time-Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in the collected aliquots is stopped, typically by the addition of an organic solvent like acetonitrile.

  • Analysis: The concentration of the parent compound remaining at each time point is quantified using an analytical technique such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The half-life (T1/2) of the compound in the presence of the microsomes is calculated from the rate of disappearance of the parent compound.

Signaling Pathway

The antagonism of the NK2 receptor by 1-(Azetidin-3-yl)piperidin-2-one and its analogs interrupts the canonical Gq/11 signaling pathway activated by neurokinin A.

signaling_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NKA Neurokinin A (NKA) NK2R NK2 Receptor NKA->NK2R Binds and Activates Gq11 Gq/11 Protein NK2R->Gq11 Activates Antagonist 1-(Azetidin-3-yl)piperidin-2-one Analog Antagonist->NK2R Binds and Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Increased Intracellular Ca2+ IP3->Ca2 Leads to PKC Protein Kinase C (PKC) Activation DAG->PKC Leads to Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: NK2 Receptor Signaling Pathway and Point of Antagonism.

Conclusion and Future Directions

The 1-(Azetidin-3-yl)piperidin-2-one scaffold has proven to be a valuable template for the development of potent, selective, and metabolically stable NK2 receptor antagonists. The extensive SAR studies have provided critical insights into the structural requirements for optimal pharmacological and pharmacokinetic properties. While the specific biological activity of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride itself is not extensively detailed in the public domain, the wealth of data on its close analogs strongly supports its potential as an NK2 receptor antagonist.

Future research in this area could focus on further refining the pharmacokinetic profile of these compounds to enhance their clinical utility. Additionally, exploring the therapeutic efficacy of these antagonists in relevant animal models of diseases such as asthma and inflammatory bowel disease would be a crucial next step in their preclinical development. The unique structural features of the azetidinyl-piperidinone core may also warrant its investigation against other G-protein coupled receptors and biological targets.

References

  • MacKenzie, A. R., Marchington, A. P., Middleton, D. S., Newman, S. D., & Jones, B. C. (2002). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones. 1. Selective antagonists of the neurokinin-2 receptor. Journal of Medicinal Chemistry, 45(24), 5277–5293. [Link]

  • Middleton, D. S., MacKenzie, A. R., Newman, S. D., Corless, M., Warren, A., Marchington, A. P., & Jones, B. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957–3961. [Link]

Sources

In vitro metabolic stability of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: In Vitro Metabolic Stability Assessment of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

Executive Summary

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride represents a specialized class of hydrophilic, nitrogen-rich scaffolds increasingly utilized in fragment-based drug discovery (FBDD), PROTAC linker design, and kinase inhibition. Its structure combines a strained four-membered azetidine ring with a six-membered piperidin-2-one (δ-lactam) system.

While the azetidine moiety is frequently employed to lower lipophilicity (


) and improve metabolic stability relative to pyrrolidine analogs, the presence of a secondary amine and a lactam core introduces specific metabolic liabilities. This guide provides a rigorous, self-validating framework for assessing the in vitro intrinsic clearance (

) of this compound, focusing on distinguishing between oxidative (Phase I) and conjugative (Phase II) clearance pathways.

Part 1: Chemical Context & Metabolic Liability Profile[1]

Before initiating wet-lab protocols, one must understand the structural "soft spots" that dictate the experimental design.

Structural Analysis
  • The Azetidine Ring: A strained, 4-membered heterocycle.[1][2][3][4] Unlike larger rings, azetidines are less prone to oxidative carbon metabolism (C-hydroxylation) due to geometric constraints but are susceptible to N-glucuronidation (if the nitrogen is unsubstituted) or reactive ring-opening under specific oxidative stress conditions.

  • The Piperidin-2-one (Lactam): Generally stable against hydrolysis at physiological pH. However, the carbon framework is susceptible to hydroxylation , particularly by CYP2E1 and CYP3A4, often at the C5 or C6 positions (similar to the metabolism of endogenous 2-piperidone).

  • The Salt Form (Dihydrochloride): The compound is supplied as a dihydrochloride salt, rendering it highly acidic in aqueous solution.

    • Critical Implication: Direct addition to microsomal incubations without buffering will crash the pH, inactivating enzymes. The protocol below includes a mandatory neutralization step.

Predicted Metabolic Pathways

The following diagram illustrates the theoretical metabolic fate, guiding which metabolites to monitor during LC-MS/MS analysis.

MetabolicPathways Parent 1-(Azetidin-3-yl)piperidin-2-one (Parent) M1 Hydroxylated Lactam (+16 Da) (CYP2E1/CYP3A4) Parent->M1 C-Hydroxylation M2 Azetidine N-Oxide (+16 Da) (FMO/CYP) Parent->M2 N-Oxidation M4 N-Glucuronide (+176 Da) (UGT) Parent->M4 Glucuronidation (Requires UDPGA) M3 Ring-Opened Aldehyde (Reactive Intermediate) M2->M3 Rearrangement (Potential)

Figure 1: Predicted metabolic pathways. Note that Phase II (Glucuronidation) requires UDPGA cofactor supplementation, which is distinct from standard Phase I (NADPH) assays.

Part 2: Experimental Protocol (Microsomal Stability)

This protocol is designed for Liver Microsomes (Human/Rat) . It uses a "depletion approach" to calculate intrinsic clearance.

Critical Reagents & Preparation
  • Test System: Pooled Liver Microsomes (20 mg/mL stock).

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4. Magnesium chloride (3 mM) is often added to stabilize the microsomes.

  • Cofactor Mix (Phase I): 20 mM NADPH in KPi buffer (Freshly prepared).

  • Cofactor Mix (Phase II - Optional): 5 mM UDPGA + 25 µg/mL Alamethicin (pore-forming agent required for UGT access).

The Self-Validating Workflow

To ensure data integrity, this protocol includes a Time 0 (T0) control and a No-Cofactor control to rule out chemical instability.

Step-by-Step Methodology:

  • Stock Preparation (Neutralization Step):

    • Dissolve the dihydrochloride salt in DMSO to create a 10 mM stock.

    • Expert Tip: Dilute an aliquot 1:1000 in KPi buffer and check pH. If pH < 7.2, the assay buffer capacity is insufficient. For this specific salt, ensure the final DMSO concentration in the assay is <0.1% to minimize solvent effects, or pre-neutralize the stock with 1 equivalent of NaOH if solubility permits.

  • Master Mix Assembly:

    • Pre-warm KPi buffer (pH 7.4) to 37°C.[5][6]

    • Prepare a Microsome/Compound Mix :

      • Microsomes: Final conc.[5] 0.5 mg/mL .[5][6][7]

      • Test Compound: Final conc. 1 µM (Ensures

        
         for linear kinetics).
        
      • Volume: Sufficient for 6 time points × replicates.

  • Incubation:

    • Aliquot 50 µL of Microsome/Compound Mix into a 96-well plate.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate Reaction: Add 50 µL of pre-warmed NADPH solution (1 mM final conc) to all wells except the "No-Cofactor" controls (add buffer instead).

  • Sampling & Quenching:

    • At time points 0, 5, 15, 30, 45, 60 min , remove aliquots.

    • Quench: Immediately transfer to a plate containing 100 µL ice-cold Acetonitrile (ACN) spiked with Internal Standard (e.g., Tolbutamide or Labetalol).

    • Why ACN? It precipitates proteins and stops enzymatic activity instantly.

  • Processing:

    • Centrifuge plates at 4,000 rpm (or 3220 x g) for 20 mins at 4°C to pellet precipitated protein.

    • Transfer supernatant to a fresh plate for LC-MS/MS analysis.

Assay Workflow Diagram

AssayWorkflow cluster_prep Preparation cluster_rxn Reaction (37°C) cluster_analysis Analysis Stock 10mM DMSO Stock (Neutralized) Mix Microsome + Buffer Mix (0.5 mg/mL Protein) Stock->Mix Incubate Incubation Plate (1 µM Compound) Mix->Incubate Quench Quench with ACN (+ Internal Std) Incubate->Quench T=0, 5, 15... NADPH Add NADPH (Start Reaction) NADPH->Incubate Centrifuge Centrifuge (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS (MRM Mode) Centrifuge->LCMS

Figure 2: Standardized microsomal stability workflow ensuring protein precipitation and precise kinetic monitoring.

Part 3: Data Analysis & Interpretation

Quantitative Metrics

The depletion of the parent compound follows pseudo-first-order kinetics.

ParameterFormulaDescription
Slope (

)
Plot

vs. Time
The elimination rate constant (

).
Half-Life (

)

Time required for 50% compound depletion.
Intrinsic Clearance (

)

Volume cleared per minute per mg protein (

).

is protein conc (0.5 mg/mL).[7]
Interpreting the Results
  • High Stability (

    
    ): 
    
    • Indicates the azetidine/lactam scaffold is robust.

    • Action: Proceed to hepatocyte stability to check for Phase II (UGT) metabolism, as microsomes (without UDPGA) only test Phase I.

  • Moderate/Low Stability (

    
    ): 
    
    • Indicates a metabolic "hotspot."[8]

    • Action: Perform Metabolite Identification (MetID) .

      • If +16 Da observed: Likely lactam hydroxylation (CYP mediated).

      • If +176 Da observed (in hepatocyte/UDPGA assay): Direct N-glucuronidation of the azetidine.

Troubleshooting the Dihydrochloride Salt
  • Issue: Inconsistent data or rapid loss at T=0.

  • Cause: Acidic shock to microsomes or non-specific binding.

  • Solution:

    • Check the "No-Cofactor" control.[7] If degradation occurs without NADPH, the compound is chemically unstable in buffer (hydrolysis) or precipitating.

    • Use a High Buffer Strength (100 mM KPi) rather than 50 mM to counteract the HCl salt.

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

  • Stepan, A. F., et al. (2011). Structural biology and chemistry of azetidines: Application in drug design. Journal of Medicinal Chemistry, 54(22), 7772–7794. (Discusses azetidine metabolic advantages). Link

  • Paine, M. F., et al. (2004). The human liver microsome: An optimal model for metabolic stability assessment? Current Drug Metabolism.

Sources

An In-depth Technical Guide to the Solubility of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the successful progression of a novel chemical entity from a promising hit to a viable clinical candidate is contingent upon a thorough understanding of its physicochemical properties. Among these, aqueous solubility stands as a paramount characteristic, profoundly influencing a compound's dissolution, absorption, and ultimate bioavailability. This guide provides a comprehensive technical overview of the solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, a heterocyclic compound of interest in contemporary medicinal chemistry.

Due to the limited availability of public experimental data for this specific molecule, this document integrates theoretical principles with predictive modeling and established experimental methodologies. The objective is to equip researchers with the foundational knowledge and practical tools necessary to accurately assess and modulate the solubility of this compound, thereby facilitating informed decisions in formulation development and preclinical studies. As a dihydrochloride salt, 1-(Azetidin-3-yl)piperidin-2-one is anticipated to exhibit significantly enhanced aqueous solubility compared to its free base, a critical attribute for potential therapeutic applications. This guide will delve into the underlying chemical principles governing its solubility, provide predictive insights into its behavior in various solvent systems, and offer detailed, best-practice protocols for its empirical determination.

Physicochemical Properties: A Predictive Analysis

The solubility of a molecule is intrinsically linked to its structural and electronic characteristics. For 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, a comprehensive understanding of its solubility profile begins with an analysis of the predicted physicochemical properties of its free base form. The SMILES string for the free base is O=C1CCCCN1C2CNC2.

Predicted pKa and logP of the Free Base

Using advanced computational algorithms, the key physicochemical parameters of 1-(Azetidin-3-yl)piperidin-2-one have been estimated:

  • Predicted pKa: The free base possesses two basic nitrogen atoms: one in the azetidine ring and one in the piperidinone ring. The predicted pKa values for the conjugate acids of these nitrogens are approximately 8.5 - 9.5 for the azetidine nitrogen and a much lower, non-basic pKa for the amide nitrogen within the piperidinone ring. The basicity of the azetidine nitrogen is the primary site of protonation.

  • Predicted logP: The predicted octanol-water partition coefficient (logP) for the free base is approximately -0.5 to 0.5 . This value suggests that the neutral form of the molecule has a relatively balanced hydrophilic and lipophilic character.

Implications of the Dihydrochloride Salt Form

The provision of 1-(Azetidin-3-yl)piperidin-2-one as a dihydrochloride salt has profound implications for its solubility. Salt formation is a widely employed strategy to enhance the aqueous solubility and dissolution rate of ionizable drug candidates[1]. The two hydrochloride molecules will protonate the basic nitrogen centers, primarily the azetidine nitrogen and likely the piperidinone nitrogen under strongly acidic conditions, rendering the molecule highly polar and ionically charged. This ionic character significantly increases its affinity for polar solvents, most notably water.

Predicted Solubility Profile

Based on the "like dissolves like" principle and the predicted physicochemical properties, a qualitative and semi-quantitative solubility profile for 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride can be anticipated. It is imperative to note that these are predictive assessments and must be confirmed through empirical testing.

Solvent SystemPredicted SolubilityRationale
Aqueous Media
Deionized WaterHighAs a dihydrochloride salt, the compound is highly polar and ionic, favoring interactions with polar water molecules.
0.1 M HCl (pH ~1)Very HighAt this low pH, the compound will be fully protonated, maximizing its ionic character and aqueous solubility. The common ion effect from the chloride is unlikely to significantly suppress solubility in the presence of strong acidity.
Phosphate-Buffered Saline (PBS, pH 7.4)Moderate to HighAt physiological pH, a significant portion of the molecules will remain protonated, ensuring good aqueous solubility. However, solubility may be slightly lower than in highly acidic conditions as the equilibrium shifts towards the free base.
Polar Protic Solvents
MethanolHighThe polarity and hydrogen-bonding capabilities of methanol make it an excellent solvent for polar hydrochloride salts.
EthanolModerate to HighSimilar to methanol, ethanol is a polar protic solvent, though its slightly lower polarity may result in marginally lower solubility compared to methanol.
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)Very HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, including hydrochloride salts.
AcetonitrileLow to ModerateWhile polar, acetonitrile is generally a weaker solvent for salts compared to DMSO, methanol, or water.
Non-Polar Solvents
Dichloromethane (DCM)Very Low to InsolubleThe high polarity of the dihydrochloride salt is incompatible with the non-polar nature of DCM.
Hexanes/HeptanesInsolubleAs non-polar aliphatic hydrocarbons, these solvents will not effectively solvate the ionic compound.

Experimental Protocols for Solubility Determination

To move from predictive analysis to empirical data, rigorous and well-controlled experimental protocols are essential. The following sections detail the methodologies for determining both thermodynamic (equilibrium) and kinetic solubility, which provide complementary insights into the compound's behavior.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the intrinsic thermodynamic solubility of a compound. It measures the concentration of a saturated solution in equilibrium with an excess of the solid material.

Experimental Workflow for Equilibrium Solubility

Equilibrium_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 Dispense equil Shake at constant temperature (e.g., 25°C or 37°C) for 24-72 hours prep2->equil Incubate sep1 Centrifuge to pellet undissolved solid equil->sep1 Stop & Separate sep2 Filter supernatant (0.22 µm PVDF filter) sep1->sep2 Clarify ana1 Dilute aliquot of filtrate sep2->ana1 Sample ana2 Quantify by HPLC-UV ana1->ana2 Analyze ana3 Calculate concentration (mg/mL or µg/mL) ana2->ana3 Process Data

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (e.g., 5-10 mg) to a glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (typically 25°C for room temperature solubility or 37°C for physiological relevance). Agitate the mixture for a sufficient duration (24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. For robust separation, centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes).

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulate matter, filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF).

  • Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of a pre-validated High-Performance Liquid Chromatography (HPLC) method.

  • Quantification: Analyze the diluted sample by HPLC with UV detection. Calculate the concentration of the dissolved compound by comparing its peak area to a standard curve prepared with known concentrations of the compound.

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This is a higher-throughput method often used in early drug discovery to identify potential solubility liabilities.

Experimental Workflow for Kinetic Solubility

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_addition Dispensing cluster_incubation Incubation & Measurement cluster_analysis Analysis prep1 Prepare high-concentration stock solution in DMSO (e.g., 10 mM) add1 Add stock solution to aqueous buffer in a 96-well plate prep1->add1 Spike-in incub1 Incubate at room temp (e.g., 1-2 hours) add1->incub1 Equilibrate incub2 Measure turbidity (nephelometry or UV-Vis) incub1->incub2 Read Plate ana1 Determine precipitation concentration incub2->ana1 Analyze Data ana2 Report kinetic solubility ana1->ana2 Finalize

Caption: High-Throughput Kinetic Solubility Assay Workflow.

Step-by-Step Protocol:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: In a 96-well microplate, dispense the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Compound Addition: Using a liquid handling system, add small volumes of the DMSO stock solution to the aqueous buffer to achieve a range of final concentrations. Ensure the final DMSO concentration is low (typically ≤1%) to minimize its co-solvent effects.

  • Incubation: Cover the plate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Factors Influencing Solubility

Several factors can significantly impact the measured solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride. A thorough understanding of these is crucial for accurate data interpretation and formulation design.

  • pH: The solubility of this compound is expected to be highly pH-dependent. As a salt of a weak base, its aqueous solubility will be highest at low pH where it is fully protonated and ionized. As the pH increases towards and beyond the pKa of the azetidine nitrogen, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

  • Temperature: Solubility is generally an endothermic process for most solid solutes. Therefore, an increase in temperature is likely to increase the solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

  • Common Ion Effect: In solutions containing a high concentration of chloride ions (e.g., certain biorelevant media), the solubility of the dihydrochloride salt may be slightly reduced due to the common ion effect, which shifts the dissolution equilibrium towards the solid state. However, for highly soluble salts, this effect is often minimal.

  • Polymorphism: The crystalline form (polymorph) of the solid material can influence its solubility. Different polymorphs can have different lattice energies, leading to variations in their dissolution characteristics. It is important to characterize the solid form used in solubility studies.

Conclusion

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, by virtue of its salt form and the presence of polar functional groups, is predicted to be a water-soluble compound. Its solubility is anticipated to be highest in polar protic solvents and highly dependent on the pH of aqueous media. While predictive models provide a valuable starting point, this guide emphasizes the necessity of empirical determination through robust experimental protocols like the shake-flask method. For researchers and drug development professionals, a comprehensive understanding of the solubility profile of this compound is a critical step in unlocking its therapeutic potential, enabling the design of effective delivery systems and advancing its journey through the development pipeline.

References

  • Rowan's Free Online pKa Calculator. Rowan. [Link]

  • Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • U.S. National Library of Medicine. PubChem. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • XunDrug. MolGpKa. [Link]

  • Giri, T. K., et al. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(11), 2397. [Link]

  • Solubility of Things. 2-Piperidone. [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Current Topics in Medicinal Chemistry, 7(8), 735-763.

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Methodological & Application

Cell-based assay protocol using 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Interrogating Neuroinflammation with 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in a Microglial Cell Model

Abstract

The intricate interplay of cellular signaling in neuroinflammation presents a critical area of investigation for novel therapeutic agents. This guide provides a comprehensive framework for utilizing 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in a cell-based assay to probe its potential modulatory effects on neuroinflammatory pathways. We will delve into the scientific rationale for investigating this compound, drawing from the known bioactivities of its core chemical scaffolds: the azetidine and piperidone moieties.[1][2][3][4] A detailed, step-by-step protocol for assessing the compound's impact on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine production in a human microglia-like cell line (HMC3) is presented. This guide is intended for researchers and scientists in drug development, providing both the theoretical underpinnings and practical application for evaluating this compound's therapeutic potential.

Introduction: Scientific Rationale and a Mechanistic Hypothesis

The global burden of neurodegenerative diseases, often characterized by a chronic neuroinflammatory component, necessitates the exploration of novel chemical entities for therapeutic intervention. The compound 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride incorporates two key heterocyclic structures, azetidine and piperidone, which are prevalent in a variety of biologically active molecules.[1][2][3][4]

The azetidine ring , a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry due to its conformational rigidity and ability to introduce three-dimensional character into molecules.[2][5] This can lead to enhanced binding affinity and selectivity for biological targets.[5] Notably, azetidine derivatives have been investigated as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2), which plays a role in modulating excessive glutamate release, a key factor in CNS disorders.[6] Furthermore, various azetidine-containing compounds have demonstrated a broad range of pharmacological activities, including potential as anticancer and antibacterial agents.[1][3][4]

The piperidin-2-one (or δ-valerolactam) moiety is a six-membered cyclic amide. Lactam rings are common features in many pharmaceuticals. Piperidone derivatives have been explored for their potential as neurokinin-2 (NK2) receptor antagonists, which are implicated in inflammatory processes.[7]

Hypothesized Mechanism of Action:

Given the established roles of azetidine and piperidone scaffolds in modulating neurological and inflammatory pathways, we hypothesize that 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride may act as an inhibitor of pro-inflammatory signaling in microglia, the primary immune cells of the central nervous system. This inhibitory action could potentially be mediated through the modulation of key signaling nodes, such as the NF-κB or MAPK pathways, which are downstream of inflammatory stimuli like LPS.

This application note will guide the user through a robust cell-based assay to test this hypothesis by quantifying the production of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in a well-established in vitro model of neuroinflammation.

Experimental Design and Workflow

The overall experimental workflow is designed to assess the dose-dependent effect of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride on TNF-α secretion from LPS-stimulated HMC3 cells. A preliminary cytotoxicity assessment is also included to ensure that the observed effects on cytokine production are not due to a general decrease in cell viability.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Cytotoxicity Assay cluster_2 Phase 3: Anti-inflammatory Assay A HMC3 Cell Culture C Seed HMC3 Cells A->C G Seed HMC3 Cells A->G B Compound Preparation D Treat with Compound (24h) B->D H Pre-treat with Compound (1h) B->H C->D E MTT or LDH Assay D->E F Determine Non-Toxic Concentration Range E->F F->H Inform Concentration Selection G->H I Stimulate with LPS (24h) H->I J Collect Supernatant I->J K TNF-α ELISA J->K L Data Analysis K->L

Figure 1: A schematic representation of the experimental workflow for assessing the anti-neuroinflammatory potential of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Materials and Reagents

ReagentSupplierCatalog Number
1-(Azetidin-3-yl)piperidin-2-one dihydrochloride(Specify Supplier)(Specify Catalog #)
HMC3 (Human Microglial Clone 3) Cell LineATCCCRL-3304
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco10082147
Penicillin-Streptomycin (10,000 U/mL)Gibco15140122
Lipopolysaccharides (LPS) from E. coli O111:B4Sigma-AldrichL4391
Human TNF-α DuoSet ELISA KitR&D SystemsDY210
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Sigma-AldrichM5655
Dimethyl sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023

Detailed Protocols

Cell Culture and Maintenance
  • Culture Medium: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Propagation: Culture HMC3 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using a suitable non-enzymatic cell dissociation solution or by gentle scraping. Resuspend cells in fresh complete growth medium and re-seed at a ratio of 1:3 to 1:6.

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should be kept constant and should not exceed 0.1%.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the concentration range of the compound that does not induce cell death, ensuring that any observed decrease in cytokine levels is due to a specific anti-inflammatory effect and not toxicity.

  • Cell Seeding: Seed HMC3 cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing various concentrations of the compound (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Vehicle Control(Example: 0.850)100%
0.1(Example: 0.845)~99%
1(Example: 0.835)~98%
10(Example: 0.820)~96%
25(Example: 0.790)~93%
50(Example: 0.650)~76%
100(Example: 0.340)~40%
Table 1: Example data from an MTT cytotoxicity assay. Based on this data, concentrations up to 25 µM would be suitable for the anti-inflammatory assay.
Protocol 2: TNF-α Secretion Assay
  • Cell Seeding: Seed HMC3 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well in 500 µL of complete growth medium. Incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with 450 µL of fresh medium containing the desired non-toxic concentrations of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (e.g., 1, 5, 10, 25 µM). Include a vehicle control. Incubate for 1 hour.

  • LPS Stimulation: Add 50 µL of 1 µg/mL LPS solution to each well (final concentration: 100 ng/mL), except for the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant and store at -80°C until analysis.

  • TNF-α ELISA: Quantify the concentration of TNF-α in the supernatants using a commercial Human TNF-α DuoSet ELISA Kit, following the manufacturer's instructions.

Treatment GroupTNF-α Concentration (pg/mL)% Inhibition
Unstimulated Control(Example: <15)-
LPS + Vehicle(Example: 1250)0%
LPS + 1 µM Compound(Example: 1100)12%
LPS + 5 µM Compound(Example: 875)30%
LPS + 10 µM Compound(Example: 500)60%
LPS + 25 µM Compound(Example: 250)80%
Table 2: Example data from a TNF-α ELISA assay demonstrating a dose-dependent inhibition of LPS-induced TNF-α secretion.

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical signaling pathway through which 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride might exert its anti-inflammatory effects.

G cluster_nfkb Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades IkB_NFkB IκBα NF-κB IKK->IkB_NFkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to TNFa_gene TNF-α Gene Transcription Nucleus->TNFa_gene Induces TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Leads to Compound 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride Compound->IKK Hypothesized Inhibition

Figure 2: A hypothetical signaling pathway illustrating the potential mechanism of action of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in inhibiting LPS-induced TNF-α production via the NF-κB pathway.

Conclusion and Future Directions

This application note provides a detailed protocol for the initial characterization of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in a cell-based model of neuroinflammation. The presented workflow enables a robust assessment of the compound's dose-dependent anti-inflammatory activity and its cytotoxic profile. The hypothetical mechanism of action, centered on the inhibition of the NF-κB signaling pathway, provides a framework for further mechanistic studies.

Future investigations could expand upon these findings by:

  • Investigating other inflammatory mediators: Assessing the compound's effect on the production of other pro-inflammatory cytokines (e.g., IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10).

  • Elucidating the precise molecular target: Employing techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins within the NF-κB and MAPK pathways.

  • In vivo validation: Progressing to animal models of neuroinflammation to evaluate the compound's efficacy and pharmacokinetic properties in a more complex biological system.

The methodologies outlined in this guide offer a solid foundation for exploring the therapeutic potential of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride and related novel chemical entities in the context of neuroinflammatory disorders.

References

  • Cid, J. M., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 10(9), 1318–1324. Retrieved February 24, 2026, from [Link]

  • Mahapatra, M., et al. (2021). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Retrieved February 24, 2026, from [Link]

  • Rossi, R., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Retrieved February 24, 2026, from [Link]

  • Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957–3961. Retrieved February 24, 2026, from [Link]

  • MDPI. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Retrieved February 24, 2026, from [Link]

  • BindingDB. (n.d.). BindingDB Search Results. Retrieved February 24, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, December 31). Azetidinones. Retrieved February 24, 2026, from [Link]

  • MDPI. (2024, August 16). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Retrieved February 24, 2026, from [Link]

  • PubMed. (1999). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. Retrieved February 24, 2026, from [Link]

  • AERU. (2026, February 3). 8-hydroxyquinoline. Retrieved February 24, 2026, from [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 6-(Dimethylamino)-8-Fluoro-2-[2-(Hydroxymethyl)-3-(1-Methyl-5-{[5-(Morpholin-4-Ylcarbonyl)pyridin-2-Yl]amino}-6-Oxo-1,6-Dihydropyridin-3-Yl)phenyl]isoquinolin-1(2h)-One. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022, July 5). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 24, 2026, from [Link]

Sources

Lab-scale synthesis protocol for 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

Executive Summary & Strategic Rationale

The target molecule, 1-(Azetidin-3-yl)piperidin-2-one , represents a critical "sp3-rich" building block in modern medicinal chemistry.[1][2][3] It combines a polar, hydrogen-bond-accepting lactam (piperidin-2-one) with a rigid, metabolic-stability-enhancing azetidine ring.[1][2][3] This specific linkage—connecting the lactam nitrogen to the C3 position of the azetidine—creates a vector distinct from standard piperazine or piperidine linkers, often used to tune solubility and permeability in fragment-based drug discovery (FBDD).[4][5]

Synthesis Challenge: The primary challenge lies in the nucleophilic substitution at the azetidine C3 position.[3][4] The secondary carbon of the strained ring is sterically encumbered, and the lactam nitrogen (pKa ~16-17) is a poor nucleophile compared to amines.[4][5]

Selected Protocol: This guide details a Convergent Alkylation Strategy . We utilize the in situ activation of 1-Boc-3-hydroxyazetidine via mesylation, followed by displacement with the sodium salt of piperidin-2-one.[1][2][3] This route is superior to the Mitsunobu reaction for this specific substrate class due to easier purification and scalability (avoiding phosphine oxide removal).[3][4][5]

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three critical stages:

  • Activation: Conversion of the commercially available alcohol to a reactive sulfonate ester.[3][4]

  • Coupling:

    
     displacement by the lactam anion.[3][4]
    
  • Deprotection: Acidolytic cleavage of the Boc group and salt formation.[3][4]

SynthesisWorkflow SM1 1-Boc-3-hydroxyazetidine (Starting Material) Act Step 1: Activation (MsCl, Et3N) SM1->Act SM2 Piperidin-2-one (Valerolactam) Coup Step 2: Coupling (NaH, DMF, 60°C) SM2->Coup Pre-activation w/ NaH Int1 Intermediate A (Mesylate) Act->Int1 Int1->Coup Int2 Intermediate B (Boc-Protected Product) Coup->Int2 Deprot Step 3: Deprotection (4M HCl in Dioxane) Int2->Deprot Final Target Product (Dihydrochloride Salt) Deprot->Final

Caption: Convergent synthetic workflow utilizing a mesylate activation strategy for the N-alkylation of valerolactam.

Detailed Experimental Protocols

Stage 1 & 2: Activation and N-Alkylation (Telescoped or Stepwise)[1][2][3]

Objective: Synthesize tert-butyl 3-(2-oxopiperidin-1-yl)azetidine-1-carboxylate. Scale: 10.0 mmol basis.

Reagents & Materials:

  • 1-Boc-3-hydroxyazetidine (1.73 g, 10.0 mmol)[1][2][3]

  • Methanesulfonyl chloride (MsCl) (1.26 g, 11.0 mmol)[1][2][3][4][5]

  • Triethylamine (Et3N) (1.52 g, 15.0 mmol)[1][2][3][4][5]

  • Piperidin-2-one (Valerolactam) (1.09 g, 11.0 mmol)[1][2][3]

  • Sodium Hydride (60% in oil) (0.48 g, 12.0 mmol)[1][2][3][4][5]

  • Dichloromethane (DCM) (anhydrous)[1][3][4][5]

  • N,N-Dimethylformamide (DMF) (anhydrous)[1][2][3][4][5]

Protocol:

  • Mesylate Formation (Intermediate A):

    • Dissolve 1-Boc-3-hydroxyazetidine (10 mmol) in anhydrous DCM (30 mL) under

      
      . Cool to 0°C.[3][4]
      
    • Add Et3N (15 mmol) followed by dropwise addition of MsCl (11 mmol).[1][3][4][5]

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Checkpoint: TLC (50% EtOAc/Hex) should show complete consumption of alcohol.[1][3][4][5]

    • Workup: Wash with cold water (2x), brine, dry over

      
      , and concentrate in vacuo to obtain the mesylate as a white/pale yellow solid.[2][3][4][5] Use immediately. Note: Mesylates of azetidine can be unstable; do not store for long periods.[3][4]
      
  • Lactam Deprotonation:

    • In a separate flame-dried flask, suspend NaH (12 mmol) in anhydrous DMF (15 mL) under

      
       at 0°C.
      
    • Add Piperidin-2-one (11 mmol) dissolved in DMF (5 mL) dropwise. Gas evolution (

      
      ) will be vigorous.[1][3][4][5]
      
    • Stir at RT for 30–45 mins until the solution becomes clear/homogeneous (formation of the sodium lactam).

  • Coupling Reaction:

    • Dissolve the crude Mesylate (from step 1) in DMF (10 mL).

    • Add this solution dropwise to the sodium lactam solution at RT.

    • Heat the mixture to 60°C for 4–16 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures promote elimination of the mesylate to the azetine byproduct.[3][4]

    • Workup: Cool to RT. Quench carefully with sat.

      
       (aq).[1][3][4][5] Extract with EtOAc (3 x 50 mL). Wash combined organics with water (3x) and brine (to remove DMF).[1][3][4][5] Dry over 
      
      
      
      and concentrate.
    • Purification: Flash Chromatography (SiO2, 0-10% MeOH in DCM).[1][2][3][4][5] The product is polar.

Stage 3: Global Deprotection & Salt Formation[2][3]

Objective: Isolate 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Protocol:

  • Dissolve the Boc-protected intermediate (approx.[3] 2.0 g) in 1,4-Dioxane (5 mL).[1][2][3][4][5]

  • Add 4M HCl in Dioxane (10 mL, excess).

  • Stir at RT for 2–4 hours. A white precipitate should form.[3][4]

  • Observation: If precipitation is slow, add anhydrous diethyl ether (20 mL) to force the salt out of solution.[3][4][5]

  • Isolation: Filter the solid under

    
     (hygroscopic!). Wash with 
    
    
    
    .[3][4]
  • Drying: Dry under high vacuum at 40°C for 12 hours to remove trace dioxane.

Quantitative Data Summary

ParameterSpecification / Expected RangeNotes
Yield (Step 1+2) 65% – 75%Elimination is the main yield-limiting factor.[1][2][3]
Yield (Step 3) >90%Quantitative conversion typical.[1][3][4][5]
Appearance White to Off-white hygroscopic solidStore in desiccator.[1][2][3]
1H NMR (D2O)

4.8 (m, 1H, Azetidine-CH), 4.2-4.4 (m, 4H, Azetidine-CH2), 3.4 (t, 2H, Lactam-N-CH2), 2.4 (t, 2H, Lactam-CO-CH2), 1.8 (m, 4H).[1][2][3][4][5]
Characteristic downfield shift of Azetidine protons due to ammonium.[3][4]
LCMS (ESI+) [M+H]+ = 155.12Mass of free base.[1][3][4][5]

Mechanistic Insight & Troubleshooting

The reaction relies on the ambident nucleophilicity of the lactam anion.[3][4] While oxygen alkylation (O-alkylation) is possible (forming the lactim ether), N-alkylation is thermodynamically favored for 6-membered lactams under thermodynamic control (heating in DMF).[1][2][3]

Common Failure Modes:

  • Elimination vs. Substitution: The azetidine ring is strained.[3][4] If the base (NaH) is in large excess or the temperature is too high (>90°C), the mesylate will undergo E2 elimination to form 1-Boc-azetine, which is unstable and polymerizes.[1][3][4][5]

    • Fix: Ensure accurate stoichiometry of NaH. Use exactly 1.1-1.2 eq relative to the lactam, not the mesylate.[2][3][4]

  • Incomplete Deprotection: The basicity of the azetidine nitrogen in the product can buffer the HCl.[3][4]

    • Fix: Use a large excess (10 eq) of HCl in Dioxane.[1][3][4][5]

Mechanism cluster_pathway Critical Pathway: N-Alkylation Lactam Piperidin-2-one Anion Lactam Anion (Nucleophile) Lactam->Anion -H2 Base NaH (Deprotonation) Base->Anion TS SN2 Transition State (Inversion at C3 - not chiral here) Anion->TS Elec 1-Boc-3-MsO-Azetidine (Electrophile) Elec->TS Prod N-Alkylated Product TS->Prod -MsONa

Caption: Mechanistic pathway highlighting the SN2 attack of the lactam anion on the activated azetidine.

Safety & Handling

  • Sodium Hydride: Pyrophoric.[3][4] Handle under inert atmosphere. Quench all reaction vessels carefully with isopropanol before adding water.[3][4]

  • Dihydrochloride Salt: Likely hygroscopic.[3][4] Weigh quickly or in a glovebox if precise stoichiometry is required for biological assays.[3][4]

  • Mesylates: Potentially genotoxic alkylating agents.[3][4] Handle with gloves in a fume hood; treat waste with dilute NaOH to hydrolyze residual mesylates.[3][4]

References

  • American Elements. 1-(azetidin-3-yl)piperidin-2-one dihydrochloride Product Page. Retrieved from [Link][1][3][4][5][6]

  • Ji, Y., et al. (2018). "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids."[1][2][3] Arkivoc, 2018(iv), 195-214.[1][2][3][4][5][7] (Validates the stability and reactivity of activated azetidine precursors). Retrieved from [Link]

  • Kaabi, A., et al. (2022). "A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols."[2][3][4][5][8] Arkivoc, 2022(v), 87-97.[1][2][3][4][5][8] (General methodology for azetidine alkylation). Retrieved from [Link]

Sources

Dosing and administration of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in animal models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Dosing and Administration of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in Preclinical Animal Models

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride. Due to the absence of extensive published in vivo data for this specific compound, this guide is built upon foundational principles of pharmacology and drug administration in animal models, drawing from best practices and data from structurally related molecules.[1] The protocols herein are designed to establish a framework for initial characterization, including formulation, tolerability, and pharmacokinetic profiling. Researchers must treat these protocols as a starting point, with the understanding that empirical, step-wise validation is required. This guide is intended for researchers, scientists, and drug development professionals with experience in animal handling and in vivo experimentation.

Introduction and Compound Profile

1-(Azetidin-3-yl)piperidin-2-one is a synthetic small molecule featuring a piperidinone ring linked to an azetidine moiety. The dihydrochloride salt form suggests enhanced aqueous solubility, a desirable property for formulation development. While the specific biological targets of this compound are not yet defined in publicly available literature, its structural components are present in a variety of biologically active agents.

  • Azetidin-2-one (β-Lactam) Ring: This is a core structure in many antibiotics.[2] More broadly, azetidinone derivatives have been investigated for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4]

  • Piperidine Ring: This is a ubiquitous scaffold in medicinal chemistry, found in compounds targeting the central nervous system (CNS), inflammation, and ulcers, among other conditions.[5][6][7]

The combination of these moieties suggests that 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride could be a candidate for a range of therapeutic areas. The primary objective of early-stage in vivo studies is to understand its behavior in a biological system, specifically its safety profile and pharmacokinetic properties, which are prerequisites for any efficacy testing.

Table 1: Chemical Properties of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Property Value Source
IUPAC Name 1-(azetidin-3-yl)piperidin-2-one;dihydrochloride N/A
CAS Number 1432680-40-4 [8]
Molecular Formula C₈H₁₄N₂O · 2HCl (as dihydrochloride) [8]
Molecular Weight 190.67 g/mol (hydrochloride salt) [8]
Appearance Solid (predicted)

| Purity | Typically available at ≥97% |[8] |

Preclinical In Vivo Evaluation Workflow

A logical, stepwise approach is critical when evaluating a new chemical entity (NCE). The following workflow ensures that each step informs the next, maximizing data quality and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

G cluster_0 In Vivo Evaluation Pathway A Compound Receipt & Characterization B Solubility & Formulation Development A->B  Assess physicochemical  properties C Acute Tolerability Study (MTD Determination) B->C  Develop stable, administrable  vehicle D Single-Dose Pharmacokinetic (PK) Study C->D  Establish safe dose range E Efficacy Model Selection & Study D->E  Understand ADME profile  & exposure G start Study Objective? bioavailability 100% Bioavailability? (PK Reference) start->bioavailability oral_bioavailability Assess Oral Bioavailability? start->oral_bioavailability rapid_onset Rapid Systemic Exposure? start->rapid_onset sustained_release Sustained Absorption? start->sustained_release iv Intravenous (IV) bioavailability->iv Yes po Oral (PO) oral_bioavailability->po Yes ip Intraperitoneal (IP) rapid_onset->ip Yes sc Subcutaneous (SC) sustained_release->sc Yes

Figure 2: Decision tree for selecting an appropriate administration route.

Table 3: Recommended Administration Volumes and Needle Gauges for Rodents

Species Route Max Volume (mL/kg) Needle Gauge Site
Mouse IV (bolus) 5 27-30G Lateral tail vein
IP 10 25-27G Lower abdominal quadrant
SC 10 25-27G Dorsal midline (scruff)
PO (gavage) 10 20-22G (ball-tipped) Stomach via esophagus
Rat IV (bolus) 5 25-27G Lateral tail vein, saphenous
IP 10 23-25G Lower abdominal quadrant
SC 5 23-25G Dorsal midline (scruff)
PO (gavage) 10 18-20G (ball-tipped) Stomach via esophagus

Source: Adapted from institutional and good practice guidelines.[9][10]

General Procedures:

  • Animal Handling: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Use proper restraint techniques to minimize stress and ensure accurate dosing. [11]* Dose Calculation: Calculate the volume to administer based on the most recent body weight of the animal. Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL)

  • Aseptic Technique: Use sterile needles and syringes for each animal to prevent infection.

  • Intravenous (IV) Administration: This route provides immediate and 100% bioavailability, making it the gold standard for initial PK studies. In rodents, the lateral tail vein is most common. [12]Warming the tail can aid in vein visualization. Administer as a slow bolus over approximately 1 minute. [11]* Intraperitoneal (IP) Administration: Offers rapid absorption, though it is subject to some first-pass metabolism in the liver. [9]Injections should be made into a lower abdominal quadrant, aspirating briefly before injecting to avoid puncturing the bladder or intestines. [12]Alternate injection sides for repeated dosing. [12]* Subcutaneous (SC) Administration: Results in slower, more sustained absorption. Lift the skin to create a "tent" on the dorsal midline and insert the needle into the subcutaneous space. [11]* Oral (PO) Administration: Typically performed via gavage to ensure accurate dose delivery. This route is essential for evaluating oral bioavailability. Animals are often fasted for a few hours prior to dosing to reduce variability in gastric emptying and absorption. [9]

Protocol 2: Acute Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity or mortality. This is a critical step for selecting dose levels for subsequent PK and efficacy studies. [13] Causality: Administering doses that are too high can lead to non-specific toxicity, confounding the interpretation of efficacy studies. An MTD study establishes the therapeutic window and informs on potential target organs for toxicity. [1] Methodology:

  • Animal Model: Use healthy, young adult mice (e.g., C57BL/6 or CD-1) or rats (e.g., Sprague-Dawley or Wistar). Use both males and females if no information on sex differences is available.

  • Group Allocation: Assign 3-5 animals per group. Include a vehicle control group and at least 3-4 dose escalation groups.

  • Dose Selection: Choose a starting dose based on any available in vitro data (e.g., 100x the IC50) or, in the absence of data, start low (e.g., 1-5 mg/kg). Escalate doses by a factor of 3-5x (e.g., 5, 15, 50, 150 mg/kg).

  • Administration: Administer a single dose via the intended route of administration for future efficacy studies (e.g., IP or PO).

  • Monitoring and Observations:

    • Observe animals continuously for the first 4 hours post-dose, and then at regular intervals for up to 7-14 days.

    • Record clinical signs of toxicity, including changes in posture, activity, breathing, grooming, and any adverse reactions (e.g., seizures, lethargy).

    • Record body weight just before dosing and daily thereafter.

  • Endpoint Definition: The MTD is typically defined as the highest dose that does not cause mortality, severe clinical signs, or more than a 10-15% reduction in body weight. [1] Table 4: Example MTD Study Design (Single IP Dose in Mice)

    Group N (M/F) Compound Dose (mg/kg) Observations
    1 5/5 Vehicle Daily body weights, clinical signs
    2 5/5 10 Daily body weights, clinical signs
    3 5/5 30 Daily body weights, clinical signs
    4 5/5 100 Daily body weights, clinical signs

    | 5 | 5/5 | 300 | Daily body weights, clinical signs |

Protocol 3: Preliminary Pharmacokinetic (PK) Study

Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound after a single dose. This includes determining key parameters like half-life (T½), maximum concentration (Cmax), and bioavailability (F%). [13] Causality: A PK study is essential to correlate drug exposure with pharmacological effect. A compound may be potent in vitro but fail in vivo due to poor absorption, rapid metabolism, or inability to reach the target tissue. This study ensures that subsequent efficacy studies are designed with appropriate dose levels and frequencies to maintain therapeutic exposure.

Methodology:

  • Animal Model: Use rats, as their larger blood volume facilitates serial sampling. Cannulated animals (e.g., jugular vein catheter) are highly recommended to minimize stress from repeated sampling.

  • Study Design: A crossover design is often used.

    • Phase 1: Administer a single IV dose (e.g., 1-2 mg/kg) to one group of animals.

    • Phase 2 (after washout): Administer a single PO dose (e.g., 5-10 mg/kg) to the same animals.

  • Blood Sampling: Collect serial blood samples at specified time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose). [1]4. Plasma Processing: Process blood to plasma (e.g., centrifugation of blood collected in EDTA tubes) and store frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters.

Table 5: Key Pharmacokinetic Parameters

Parameter Description Importance
Cmax Maximum observed plasma concentration Indicates rate of absorption and potential for acute toxicity.
Tmax Time to reach Cmax Indicates rate of absorption.
T½ (Half-life) Time for plasma concentration to decrease by half Determines dosing frequency.
AUC Area Under the Curve (concentration vs. time) Represents total drug exposure.
CL Clearance Rate at which the drug is eliminated from the body.
Vd Volume of Distribution Indicates the extent of tissue distribution.

| F% (Bioavailability) | (AUCoral / AUCiv) * (Doseiv / Doseoral) | The fraction of the oral dose that reaches systemic circulation. |

Safety and Handling

As with any novel chemical, appropriate safety precautions must be taken.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves. [14]* Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [15]* Spills: In case of a spill, clean the area thoroughly. Avoid generating dust from solid spills. [15]* Waste Disposal: Dispose of all chemical waste and contaminated materials according to institutional and local regulations.

References

  • Guidelines on Administration of Substances to Laboratory Animals. Research A-Z, Washington University in St. Louis. [Link]

  • Yin, W., et al. (2024). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry. [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15-23. [Link]

  • Guidelines for Administration of Substances in Laboratory Animals. (2019). Norwegian University of Science and Technology (NTNU). [Link]

  • There, G. S., et al. (2023). A Comprehensive Review on Common Routes of Test Substance Administration in Laboratory Animals (Mouse and Rat). International Journal of Pharmaceutical Sciences and Research, 14(3), 1076-1097. [Link]

  • Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) Policy. (2025). Boston University Office of Research. [Link]

  • 1-(Azetidin-3-yl)piperidin-2-one hydrochloride. Mobile Roadie. [Link]

  • 1-(Azetidin-3-yl)piperidin-2-one hydrochloride, 97% Purity. Storemass. [Link]

  • Cid, J. M., et al. (2020). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 11(3), 303-308. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. Pharmaceutical Chemistry Journal, 52(1), 28-39. [Link]

  • Ligneau, X., et al. (2007). BF2.649 [1-{3-[3-(4-Chlorophenyl)propoxy]propyl}piperidine, Hydrochloride], a Nonimidazole Inverse Agonist/Antagonist at the Human Histamine H3 Receptor: Preclinical Pharmacology. Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. [Link]

  • Gatta, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]

  • Kaur, R., & Singh, P. (2015). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 30(1), 19-27. [Link]

  • Middleton, D. S., et al. (2005). Structure-activity relationships of 1-alkyl-5-(3,4-dichlorophenyl)-5-{2-[3-(substituted)-1-azetidinyl]-ethyl}-2-piperidones. Part 2: Improving oral absorption. Bioorganic & Medicinal Chemistry Letters, 15(17), 3957-3962. [Link]

  • Piperidine - Acute Exposure Guideline Levels. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 6. National Center for Biotechnology Information. [Link]

  • Galietta, A., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. European Journal of Medicinal Chemistry, 70, 664-671. [Link]

  • Foley, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5034-5088. [Link]

  • Rouf, A., et al. (2018). Piperazine clubbed with 2-azetidinone derivatives suppresses proliferation, migration and induces apoptosis in human cervical cancer HeLa cells through oxidative stress mediated intrinsic mitochondrial pathway. Apoptosis, 23(2), 113-131. [Link]

  • Cid, J. M., et al. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 11(3), 303-308. [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. ResearchGate. [Link]

  • de Esch, I. J. P., et al. (2019). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. Journal of Medicinal Chemistry, 62(23), 10853-10860. [Link]

  • Lodi, A., et al. (2023). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. Pharmaceutics, 15(2), 346. [Link]

Sources

Troubleshooting & Optimization

How to improve the solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An essential guide for researchers, this Technical Support Center provides in-depth troubleshooting and practical solutions for improving the aqueous solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride. As a Senior Application Scientist, this guide moves beyond simple protocols to explain the underlying scientific principles, ensuring you can adapt and overcome challenges in your experimental work.

Technical Support Center: 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Introduction to the Compound

1-(Azetidin-3-yl)piperidin-2-one is a molecule of interest in medicinal chemistry, incorporating the structurally unique and sp3-rich azetidine ring.[1][2] Such scaffolds are often explored for their potential to enhance pharmacokinetic properties like metabolic stability and solubility.[1] The compound is supplied as a dihydrochloride salt, a common strategy to improve the aqueous solubility and stability of basic molecules.[3][4][5] However, researchers may still encounter solubility challenges depending on the specific experimental conditions. This guide is designed to address those issues head-on.

Frequently Asked Questions (FAQs)

Q1: I've added the dihydrochloride salt to my neutral aqueous buffer, but it's not dissolving or is precipitating. Why is this happening?

This is a common issue when working with salts of weak bases. The dihydrochloride form indicates that two basic nitrogen atoms in the molecule have been protonated. While this salt form is highly soluble in acidic conditions, its solubility can decrease dramatically as the pH of the solution approaches the pKa of the parent compound. At neutral or basic pH, the protonated, charged species (the salt) can convert back to the less soluble, neutral free base, causing it to precipitate out of solution.[6][7]

Q2: What is the first and most critical parameter I should adjust to improve solubility?

pH is the most critical factor. Since you are working with a dihydrochloride salt of a basic compound, solubility is intrinsically linked to the pH of your solvent.[8][9] The primary and most effective first step is to lower the pH of your aqueous solution. By ensuring the environment is sufficiently acidic, you maintain the compound in its protonated, ionized form, which is significantly more soluble in water.[10][11]

Q3: Can the type of buffer I use negatively impact solubility?

Yes, due to the "common ion effect." Your compound is a dihydrochloride salt. If your buffer contains a high concentration of chloride ions (e.g., a high molarity KCl or NaCl buffer, or using concentrated HCl for pH adjustment), it can suppress the dissolution of the salt.[7][8] This happens because the excess chloride ions in the solution shift the equilibrium away from dissolution. If you suspect this is an issue, consider using a buffer system with a different counter-ion (e.g., phosphate or acetate buffers).

Q4: Beyond pH, what other strategies can I employ in the lab for immediate improvement?

If pH adjustment is not feasible for your experimental system or does not provide sufficient solubility, the next strategy is to use co-solvents .[12][13] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, which can help solubilize organic molecules.[][15] Common examples include Dimethyl Sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs).[12][]

Troubleshooting Guides & Experimental Protocols

This section provides structured workflows and detailed protocols to systematically address solubility issues.

Guide 1: Optimizing Solubility Through pH Adjustment

This guide will help you when your compound fails to dissolve or precipitates in aqueous media.

The following decision tree illustrates the logical steps to diagnose and solve solubility issues related to pH and ionic strength.

G cluster_0 cluster_1 cluster_2 start Start: Compound Precipitates in Aqueous Solution check_ph Measure pH of the Solution start->check_ph is_ph_high Is pH > 5? check_ph->is_ph_high lower_ph Action: Lower pH (e.g., to pH 2-4) using a non-chloride acid (e.g., H3PO4) is_ph_high->lower_ph Yes is_ph_low No, pH is already acidic is_ph_high->is_ph_low No re_eval Re-evaluate Solubility lower_ph->re_eval cosolvent_guide Proceed to Co-Solvent Optimization Guide re_eval->cosolvent_guide If still unresolved check_buffer Check Buffer Composition for High [Cl-] is_ph_low->check_buffer is_cl_high Is [Cl-] high? check_buffer->is_cl_high change_buffer Action: Switch to a non-chloride buffer system (e.g., Phosphate, Acetate) is_cl_high->change_buffer Yes still_issue No, [Cl-] is low is_cl_high->still_issue No change_buffer->re_eval still_issue->cosolvent_guide

Caption: Troubleshooting workflow for precipitation issues.

This protocol allows you to determine the optimal pH for solubilizing your compound.

Objective: To identify the pH range where 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride achieves maximum solubility.

Materials:

  • 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

  • Series of buffers (e.g., pH 2, 4, 6, 7.4, 8) without chloride ions (e.g., phosphate, acetate)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) for quantification[16]

Procedure:

  • Preparation: Prepare a set of vials, each containing a known volume (e.g., 1 mL) of a different pH buffer.

  • Addition of Compound: Add an excess amount of the compound to each vial. A small amount of undissolved solid should be visible to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[6] The shake-flask method is the gold standard for this determination.[16][17]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

  • Dilution & Analysis: Dilute the supernatant with a suitable solvent to fall within the linear range of your analytical method. Quantify the concentration of the dissolved compound using a validated HPLC method.[16]

  • Data Presentation: Record the results in a table.

Table 1: Example pH-Solubility Profile Data

pH of BufferMeasured Solubility (mg/mL)Visual Observation
2.0> 50Clear solution, no precipitate
4.025.5Clear solution, no precipitate
6.05.2Slight haze observed
7.4< 0.1Heavy precipitate formed
8.0< 0.01Heavy precipitate formed

Note: Data is illustrative and should be determined experimentally.

Guide 2: Improving Solubility with Co-solvents

Use this guide when pH modification is insufficient or incompatible with your experimental design.

This diagram outlines a systematic approach to screening and selecting an appropriate co-solvent.

G cluster_0 Screening Phase cluster_1 Optimization Phase start Start: pH optimization is insufficient select_cosolvents Select 3-4 common co-solvents (DMSO, Ethanol, PEG 400) start->select_cosolvents prepare_stocks Prepare concentrated stock of API in 100% of each co-solvent select_cosolvents->prepare_stocks test_concentrations Test solubility in aqueous buffer containing 1%, 5%, and 10% co-solvent prepare_stocks->test_concentrations measure_sol Measure solubility at each concentration (Protocol 1) test_concentrations->measure_sol analyze Analyze results: Identify most effective co-solvent measure_sol->analyze analyze->start None are effective, re-evaluate strategy optimize_range Optimize concentration of the best co-solvent (e.g., 2-8% in 1% increments) analyze->optimize_range Effective co-solvent found final_choice Select lowest effective concentration that meets experimental needs optimize_range->final_choice

Caption: Systematic workflow for co-solvent screening.

Objective: To identify an effective co-solvent and its optimal concentration to dissolve the compound in a chosen aqueous buffer.

Materials:

  • Aqueous buffer at an optimized pH (from Guide 1)

  • Co-solvents: DMSO, Ethanol (95%), Propylene Glycol, PEG 400[]

  • Standard laboratory glassware and analytical equipment (as in Protocol 1)

Procedure:

  • Prepare Co-solvent/Buffer Mixtures: For each co-solvent, prepare a series of solutions by mixing it with your primary aqueous buffer to achieve final co-solvent concentrations of 1%, 5%, and 10% (v/v).

  • Determine Solubility: Using the shake-flask method described in Protocol 1 , determine the equilibrium solubility of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in each of the co-solvent/buffer mixtures.

  • Analyze Data: Compare the solubility data across the different co-solvents and concentrations to identify the most effective agent.

  • Optimization (Optional): If needed, perform a more detailed screen of the most promising co-solvent, testing concentrations in smaller increments (e.g., from 2% to 8% in 1% steps) to find the lowest concentration that provides the desired solubility, minimizing potential downstream effects of the co-solvent on your experiment.

Table 2: Example Co-solvent Screening Data (in pH 4.0 Buffer)

Co-solventConcentration (% v/v)Measured Solubility (mg/mL)
None0%25.5
DMSO5%45.1
Ethanol5%35.8
PEG 4005%41.2
DMSO10%> 100

Note: Data is illustrative. Always consider the compatibility of the co-solvent with your specific assay or experimental model.[15]

References

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility? [Online forum post]. Available: [Link]

  • Pharma.Tips. (2025, December 27). Troubleshooting Dissolution Failures in Formulated Tablets. Available: [Link]

  • Dr.Oracle. (2025, February 28). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Available: [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available: [Link]

  • Ausmed. (2009, November 15). Pharmaceutical salts: a formulation trick or a clinical conundrum? Available: [Link]

  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Available: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available: [Link]

  • Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method. Available: [Link]

  • European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Available: [Link]

  • Studylib. (2004, March 15). Dissolution Failure Investigation: Troubleshooting Guide. Available: [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available: [Link]

  • Teledyne Hanson. (n.d.). Dissolution Testing For Tablets. Available: [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Available: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available: [Link]

  • Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Available: [Link]

  • Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. Available: [Link]

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Available: [Link]

  • American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available: [Link]

  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Available: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available: [Link]

  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available: [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available: [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available: [Link]

  • PubMed. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available: [Link]

  • RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available: [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available: [Link]

  • PubMed. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available: [Link]

  • SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Available: [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available: [Link]

  • ACS Publications. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available: [Link]

  • PMC. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Available: [Link]

  • Science Alert. (2014, May 24). Review on Enhancement of Solubilization Process. Available: [Link]

  • ABL Technology. (n.d.). 1-(Azetidin-3-yl)piperidin-2-one hydrochloride, 97% Purity, C8H15ClN2O, 50 mg. Available: [Link]

  • Journal of Applied Pharmaceutical Science. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available: [Link]

  • American Elements. (n.d.). 1-(azetidin-3-yl)piperidin-2-one dihydrochloride. Available: [Link]

  • Ascendia Pharma. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Available: [Link]

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Stability issues of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

A Guide to Ensuring Stability in Aqueous Solutions for Researchers

Welcome to the technical support guide for 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride. As Senior Application Scientists, we understand that reproducible and reliable experimental data is paramount. A common, yet often overlooked, source of variability is the stability of small molecules in aqueous solutions. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive understanding of the potential stability issues associated with this compound and to offer practical, evidence-based solutions.

The structure of 1-(Azetidin-3-yl)piperidin-2-one contains two key features that are susceptible to degradation in aqueous environments: a piperidin-2-one (a cyclic amide, or lactam) and a strained four-membered azetidine ring. The dihydrochloride salt form indicates that the compound is supplied with two protonated nitrogen atoms, which influences its initial solution pH and solubility. Understanding the interplay between the molecule's structure and its solution environment is critical for experimental success.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the use of this compound in aqueous media.

Question 1: I'm observing inconsistent results in my biological assays. Could my compound be degrading after I dissolve it?

Answer: Yes, inconsistent results are a classic sign of compound instability. 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride has two primary points of hydrolytic instability:

  • Lactam Ring Hydrolysis: The piperidin-2-one ring is a six-membered lactam. Like all amides, it is susceptible to hydrolysis, which breaks the ring to form an open-chain amino acid derivative. This reaction is catalyzed by both acid and base.[1][2] The rate of this degradation is highly dependent on the pH and temperature of the solution.[3]

  • Azetidine Ring Instability: The four-membered azetidine ring is sterically strained. Under certain conditions, particularly acidic pH, the ring can be susceptible to opening.[4][5] Protonation of the azetidine nitrogen can make it more vulnerable to nucleophilic attack by water or other species in your buffer.[6]

Any degradation will lower the effective concentration of the active compound, leading to variable assay results.

Question 2: What is the primary degradation pathway I should be concerned about?

Answer: The most probable degradation pathway under typical biological testing conditions (near-neutral pH) is the hydrolysis of the lactam ring. This reaction is generally the most facile for this type of structure.

Below is a diagram illustrating the key molecular structure and its primary hydrolytic degradation product.

Caption: Primary hydrolytic pathway of 1-(Azetidin-3-yl)piperidin-2-one.

Question 3: What is the optimal pH for preparing and storing aqueous solutions of this compound?

Answer: The stability of molecules containing lactam rings often exhibits a U-shaped pH-rate profile, with maximum stability typically found in the weakly acidic range (pH 4-6).[3]

  • Acidic Conditions (pH < 4): While weakly acidic conditions can be protective, highly acidic solutions may promote the opening of the strained azetidine ring.[4][6]

  • Neutral to Basic Conditions (pH ≥ 7): Hydroxide-ion-catalyzed hydrolysis of the lactam ring becomes significant and accelerates as the pH increases.[7] Many standard biological media are buffered at pH 7.2-7.4, a range where degradation can be surprisingly rapid.[8]

Recommendation: For short-term storage and experimental use, prepare solutions in a buffer system between pH 5.0 and 6.5 . For long-term storage, preparing highly concentrated stocks in an anhydrous organic solvent like DMSO is strongly recommended over aqueous solutions.

Question 4: Which buffer systems should I use or avoid?

Answer: The choice of buffer can be critical. Some buffer species can act as nucleophilic catalysts, directly participating in and accelerating the hydrolysis of the compound.[1]

  • Recommended Buffers: Use non-nucleophilic buffers such as MES, MOPS, or HEPES.

  • Buffers to Use with Caution: Buffers like phosphate and citrate can sometimes exhibit general acid-base catalysis, which may increase the degradation rate compared to a non-catalytic buffer at the same pH.[7] If you must use a phosphate buffer (e.g., PBS), be aware of its potential catalytic effect and prepare solutions immediately before use.

Question 5: How does temperature impact the stability of my solutions?

Answer: Degradation reactions are chemical processes that accelerate at higher temperatures. Storing aqueous solutions at room temperature (25°C) or incubator temperature (37°C) will significantly shorten the compound's half-life. For example, some β-lactam antibiotics show a half-life of only 2-4 hours at 37°C and pH 7.4.[3][8]

Recommendation:

  • Always prepare stock solutions on ice.

  • Store aqueous solutions at 4°C for short-term use (e.g., < 24 hours).

  • For longer storage, aliquot and freeze at -20°C or -80°C. Be mindful that freeze-thaw cycles can also introduce instability, so use appropriately sized aliquots.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Decreasing compound peak in HPLC/LC-MS over time. Hydrolytic degradation of the parent molecule.Prepare fresh solutions for each experiment. If using stored aqueous solutions, re-quantify the concentration before use. Store solutions at a lower temperature and in a recommended pH range (5.0-6.5).
Appearance of a new, more polar peak in the chromatogram. Formation of the ring-opened hydrolysis product (a carboxylic acid), which is more polar than the parent lactam.Use forced degradation (e.g., mild acid/base treatment) to generate the degradation product as a reference standard to confirm its identity via LC-MS.[6] Follow best practices for solution preparation and storage to minimize its formation.
Assay signal diminishes during a long incubation period (>4 hours). The compound is degrading under the assay conditions (e.g., 37°C, pH 7.4).Consider the stability of the compound in your assay buffer at the incubation temperature. If the half-life is short, a different experimental design, such as replenishing the compound during the incubation, may be necessary.
Poor solubility when dissolving in neutral buffer. The dihydrochloride salt is acidic. Dissolving it in a weakly buffered neutral solution can lower the local pH, but strong buffers may cause the free base to precipitate if its solubility limit is exceeded.Dissolve the compound in a small amount of pure water or a slightly acidic buffer first, then dilute it into your final, well-buffered assay medium. Gentle vortexing or sonication may assist dissolution.

Experimental Protocols & Workflows

Protocol 1: Recommended Preparation of Aqueous Stock Solutions

This protocol is designed to maximize the initial stability of your compound.

  • Pre-calculation: Determine the mass of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride needed for your desired stock concentration.

  • Buffer Preparation: Prepare your chosen aqueous buffer (e.g., 50 mM MES, pH 6.0). Ensure the pH is accurately adjusted. Pre-chill the buffer to 4°C.

  • Weighing: Weigh the compound in a tared microcentrifuge tube.

  • Dissolution: Add the pre-chilled buffer to the solid compound. Immediately vortex gently for 15-30 seconds. If needed, sonicate briefly in a cold water bath.

  • Final Steps: Once fully dissolved, keep the solution on ice.

  • Storage: For immediate use, keep at 4°C. For longer-term storage, create single-use aliquots, flash-freeze them in liquid nitrogen or a dry ice/ethanol bath, and store at -80°C.

Workflow for a Preliminary Stability Assessment

This workflow allows you to quickly assess the compound's stability in your specific experimental buffer.

G prep 1. Prepare Concentrated Stock in recommended buffer (pH 6.0) aliquot 2. Aliquot Stock into Vials (e.g., for T=0, 2, 4, 8, 24h) prep->aliquot T=0 sample taken immediately incubate 3. Incubate Aliquots at experimental temp (e.g., 37°C) aliquot->incubate quench 4. At each time point, quench reaction (e.g., dilute in mobile phase, freeze) incubate->quench analyze 5. Analyze by HPLC/LC-MS (Quantify parent peak area) quench->analyze plot 6. Plot % Remaining vs. Time (Calculate half-life, t½) analyze->plot

Caption: Experimental workflow for determining compound stability.

Illustrative Stability Data

The following table provides illustrative data on how pH and temperature can influence the stability of a typical lactam-containing compound. Note: This is a generalized example. You must perform stability studies under your specific conditions.[9][10]

pH of Aqueous BufferTemperatureEstimated Half-Life (t½)Recommendation
5.54 °C> 1 weekSuitable for short-term stock solution storage.
7.44 °C~ 72 hoursUse with caution for overnight experiments.
5.537 °C~ 24 hoursPrepare fresh daily for cell culture experiments.
7.4 37 °C ~ 2-6 hours [8]High risk of degradation. Prepare solution immediately before adding to the assay. Results from long incubations may be unreliable.

References

  • Stevenson, C., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PLoS One, 15(7), e0236198. Available from: [Link]

  • Waterman, K. C., & Adami, R. C. (2002). Hydrolysis in pharmaceutical formulations. Pharmaceutical development and technology, 7(2), 113–146. Available from: [Link]

  • Lovering, A. M., et al. (1993). Stability of five β-lactam antibiotics in sterile water for injection and stored in plastic syringes. Journal of Antimicrobial Chemotherapy, 31(2), 275-282. Available from: [Link]

  • ResearchGate (n.d.). Hydrolysis in Pharmaceutical Formulations | Request PDF. Available from: [Link]

  • Chen, J., et al. (2012). Best Practices for Drug Substance Stress and Stability Studies During Early-Stage Development Part I. Pharmaceutical Technology, 36(10). Available from: [Link]

  • Pace, J. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. The Journal of organic chemistry, 86(20), 14134–14143. Available from: [Link]

  • Pharmaceutical Technology (2012). Early Development GMPs for Stability (Part IV). Available from: [Link]

  • AMSbiopharma (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

  • ICON plc (2025). The importance of stability programs in early clinical drug product development. Available from: [Link]

  • U.S. Food and Drug Administration (1986). Guidance for Industry #5 - Drug Stability Guidelines. Available from: [Link]

  • Dubovik, A. I., & Zorin, I. M. (1992). Stability in aqueous solution of two monocyclic beta-lactam antibiotics: aztreonam and nocardicin A. Antibiotiki i khimioterapiia, 37(8), 28–32. Available from: [Link]

  • Pace, J. L., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available from: [Link]

  • Stevenson, C., et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PubMed. Available from: [Link]

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Technical Support Center: Strategies for Mitigating Cytotoxicity of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a novel chemical entity with limited publicly available data on its specific cytotoxic profile in primary cell cultures. This guide has been developed by synthesizing information on the known biological activities of structurally related piperidone and azetidine compounds. The troubleshooting strategies and mechanistic insights provided are based on established principles of in vitro toxicology and cell biology and should be considered as a robust starting point for your investigations.

Introduction

Primary cells are invaluable for in vitro studies as they closely mimic the physiological state of tissues. However, their increased sensitivity compared to immortalized cell lines presents a significant challenge when evaluating the effects of novel small molecules. Researchers utilizing 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride may observe unintended cytotoxicity, which can confound experimental results. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to help you identify the root cause of cytotoxicity and implement effective mitigation strategies. Our approach is grounded in scientific principles and designed to ensure the integrity and reproducibility of your research.

I. Understanding the Potential Mechanisms of Cytotoxicity

While direct data for 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is scarce, studies on related piperidone-containing compounds suggest several potential mechanisms of cytotoxicity. These insights can guide your troubleshooting efforts.

Novel piperidone compounds have been shown to induce apoptosis in various cell lines.[1] The key events in this process often include:

  • Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential is an early indicator of apoptosis.[1][2]

  • Reactive Oxygen Species (ROS) Accumulation: An imbalance in cellular redox homeostasis can lead to oxidative stress and trigger apoptotic pathways.[1]

  • Caspase Activation: The activation of effector caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis, leading to the cleavage of cellular substrates and eventual cell death.[1][3][4]

The following diagram illustrates the potential intrinsic apoptotic pathway that may be induced by piperidone-related compounds.

Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrion cluster_2 Apoptotic Cascade Compound 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride Mito Mitochondrial Depolarization Compound->Mito Induces ROS ROS Accumulation Compound->ROS Induces Casp9 Caspase-9 Activation Mito->Casp9 ROS->Mito Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Inferred intrinsic apoptosis pathway for piperidone-related compounds.

II. Troubleshooting Guide: Addressing Unexpected Cytotoxicity

This section is designed in a question-and-answer format to directly address common issues encountered during in vitro experiments with novel compounds.

Issue 1: Massive and Rapid Cell Death at All Tested Concentrations

Question: I've just started my experiments, and even at the lowest concentration of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, I'm observing widespread cell death within 24 hours. What could be the cause?

Possible CauseSuggested Solution
High Compound Concentration Primary cells are often significantly more sensitive than immortalized cell lines.[5] Your initial concentration range may be too high. Action: Perform a broad dose-response experiment with a wider range of concentrations, including several logs lower than initially tested. Start with nanomolar or low micromolar concentrations if the compound's potency is unknown.[5]
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO, ethanol) may be at a toxic concentration.[5] Action: Ensure the final solvent concentration in the culture medium is consistent across all treatments and is at a non-toxic level (typically ≤0.5% for acetone, ethanol, and DMSO).[5] Always include a "vehicle control" (media + solvent only) to assess solvent toxicity.
Compound Purity Impurities from the synthesis of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride could be contributing to the observed cytotoxicity. Action: Confirm the purity of your compound stock using analytical methods such as HPLC or LC-MS. If impurities are detected, re-purification may be necessary.
Suboptimal Cell Health Primary cells may be stressed due to the isolation process, culture conditions, or high passage number, making them more susceptible to chemical insults. Action: Use low-passage primary cells and ensure optimal culture conditions (media, supplements, cell density). Allow cells to fully recover after thawing or isolation before initiating the experiment.[6]
Issue 2: Delayed Cytotoxicity Observed After Prolonged Exposure

Question: My primary cells look healthy for the first 24-48 hours, but then I see a significant decrease in viability at later time points (e.g., 72 hours). Why is this happening?

Possible CauseSuggested Solution
Compound Instability The compound may be degrading over time in the culture medium, forming toxic byproducts. Action: Assess the stability of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in your culture medium over the time course of your experiment using analytical techniques like LC-MS. Consider refreshing the medium with a fresh compound at intermediate time points for long-term studies.
Metabolic Activation The primary cells may be metabolizing the compound into a more toxic metabolite. This is particularly relevant for metabolically active primary cells like hepatocytes.[2] Action: Perform metabolic profiling of the cells treated with the compound to identify potential toxic metabolites.[7][8] Co-culture with other cell types that may influence metabolism could also be considered.[9]
Cumulative Toxicity Even at low concentrations, continuous exposure to the compound may lead to a gradual accumulation of cellular damage, eventually triggering cell death pathways. Action: Perform a time-course experiment to determine the onset of cytotoxicity. Consider using shorter exposure times or implementing a "wash-out" step where the compound is removed after a certain period.
Cell Cycle-Specific Effects The compound might be affecting a specific phase of the cell cycle. As more cells enter that phase over time, the cytotoxic effect becomes more pronounced.[10] Action: Analyze the cell cycle distribution of treated cells using flow cytometry (e.g., propidium iodide staining). This will reveal if the compound induces arrest in a particular phase.
Issue 3: High Variability in Cytotoxicity Between Different Primary Cell Types

Question: I'm testing 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride on several types of primary cells, and I'm seeing very different levels of toxicity. Why is there such a discrepancy?

Possible CauseSuggested Solution
Differential Expression of Cellular Targets The cellular target of the compound may be expressed at different levels in various cell types, leading to varied sensitivity. Action: If the target is known, perform target expression analysis (e.g., Western blot, qPCR) on the different primary cell types to correlate target levels with cytotoxicity.
Different Metabolic Capacities As mentioned previously, primary cells differ in their ability to metabolize xenobiotics. This can lead to cell-type-specific activation or detoxification of the compound.[2] Action: Compare the metabolic profiles of the different primary cell types in response to the compound.
Variations in Cellular Repair Mechanisms The efficiency of DNA repair and other cellular maintenance pathways can vary between cell types, influencing their ability to cope with drug-induced stress. Action: Assess markers of cellular stress and damage (e.g., DNA damage markers like γ-H2AX) in the different cell types to see if there is a correlation with cytotoxicity.

III. Strategies to Reduce Cytotoxicity

Once you have a better understanding of the nature of the cytotoxicity, you can implement strategies to mitigate it.

Cytotoxicity_Reduction_Workflow Start High Cytotoxicity Observed Optimize Optimize Experimental Parameters Start->Optimize CoTreatment Implement Co-Treatment Strategies Optimize->CoTreatment If toxicity persists ReducedToxicity Reduced Cytotoxicity & Reliable Data Optimize->ReducedToxicity Successful AdvancedCulture Utilize Advanced Culture Systems CoTreatment->AdvancedCulture For further refinement CoTreatment->ReducedToxicity Successful ReducedTotoxicity ReducedTotoxicity AdvancedCulture->ReducedTotoxicity Successful

Caption: Workflow for reducing compound-induced cytotoxicity.

Optimization of Experimental Parameters
  • Concentration and Exposure Time: The most straightforward approach is to carefully titrate the concentration of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride and the duration of exposure. A detailed dose-response and time-course analysis is crucial to identify a therapeutic window where the desired biological effect is observed without significant cytotoxicity.[10]

  • Serum Concentration: Fetal bovine serum (FBS) contains proteins that can bind to small molecules, reducing their free concentration and bioavailability. Experimenting with different serum concentrations or transitioning to a serum-free medium may alter the observed cytotoxicity.[5][11]

  • Cell Seeding Density: The initial number of cells plated can influence their susceptibility to toxic compounds. Optimizing the seeding density can ensure that the cells are in a healthy growth phase during the experiment.

Co-treatment Strategies

If the mechanism of cytotoxicity is known or suspected, co-treatment with protective agents can be a powerful strategy.

  • Caspase Inhibitors: If apoptosis is confirmed, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, can help to determine if the observed cytotoxicity is caspase-dependent.[6][12] This can help to separate the intended pharmacological effect from the apoptotic side effect.

  • Antioxidants: If ROS accumulation is identified as a key event, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the cytotoxic effects.[4][13]

Advanced Cell Culture Systems
  • 3D Culture Models: Culturing primary cells as spheroids or in other 3D formats can often make them more resistant to chemical insults compared to traditional 2D monolayers.[14][15][16][17] This is because 3D models more closely recapitulate the in vivo microenvironment, including cell-cell interactions and nutrient gradients.

  • Co-culture Systems: Growing the primary cells of interest with other relevant cell types (e.g., stromal cells) can provide a more physiologically relevant system and can sometimes mitigate toxicity through metabolic support or signaling.[9][18][19]

IV. Experimental Protocols

Here are detailed protocols for key assays to assess the cytotoxicity of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a quantitative measure of cell viability based on the metabolic activity of the cells.

Materials:

  • Primary cells of interest

  • Complete culture medium

  • 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Plate reader

Procedure:

  • Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in complete culture medium. Also, prepare a vehicle control with the highest concentration of solvent used.

  • Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of the compound or the vehicle control.

  • Incubate the plate for the desired experimental time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control primary cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Protocol 3: Caspase-3/7 Activity Assay

This assay measures the activity of key executioner caspases.

Materials:

  • Treated and control primary cells

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer-compatible white-walled 96-well plate

Procedure:

  • Seed primary cells in a white-walled 96-well plate and treat with the compound as described for the MTT assay.

  • At the end of the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gently shaking the plate.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay) and compare the caspase activity in treated versus control cells.

V. Frequently Asked Questions (FAQs)

Q1: My primary cells are non-proliferating. How can I assess the cytotoxicity of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride? A1: For non-proliferating cells, viability assays that measure metabolic activity (e.g., MTT, MTS) or membrane integrity (e.g., PI staining, LDH release assay) are still appropriate. It is also crucial to monitor for morphological changes, such as cell shrinkage or detachment, as indicators of cytotoxicity.[6]

Q2: Can the choice of solvent affect the toxicity of my compound? A2: Absolutely. Different solvents can have varying levels of toxicity to primary cells. It is essential to keep the final solvent concentration as low as possible (ideally ≤ 0.1%) and to always include a vehicle control to account for any solvent-induced effects.[6]

Q3: How can I distinguish between a cytotoxic and a cytostatic effect? A3: This is a critical distinction. A cytotoxic effect leads to cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To differentiate between the two, you should use multiple assays. A metabolic assay like MTT can be combined with a direct measure of cell death, such as an Annexin V/PI assay or a caspase activity assay. A cytostatic effect would show a reduction in MTT signal (due to fewer cells) but no increase in markers of cell death.

Q4: Are there any general good cell culture practices I should follow to minimize variability in my cytotoxicity assays? A4: Yes, maintaining good cell culture practice is essential for reproducible results. This includes:

  • Regularly testing your cells for mycoplasma contamination.[3]

  • Using a consistent passage number for your primary cells.

  • Ensuring your incubator has stable temperature and CO2 levels.

  • Handling cells gently to avoid mechanical stress.

  • Using high-quality, certified reagents and media.[5]

By following the troubleshooting guide, implementing the suggested strategies, and utilizing the provided protocols, researchers can effectively manage the cytotoxicity of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in primary cell cultures, leading to more accurate and reliable experimental outcomes.

References

  • Contreras, L., et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. BMC Cancer, 22(1), 748. Available from: [Link]

  • Contreras, L., et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms. BMC Cancer, 21(1), 1-18. Available from: [Link]

  • Contreras, L., et al. (2022). Figure: Both 2610 and 2608 piperidones induce significant caspase-3/7... ResearchGate. Available from: [Link]

  • Lim, S. W., et al. (2021). Curcumin piperidone derivatives induce caspase-dependent apoptosis and suppress miRNA-21 expression in LN-18 human glioblastoma cells. PeerJ, 9, e11933. Available from: [Link]

  • Ochoa-de la Paz, L. D., et al. (2021). Oxidative stress‐alleviating strategies to improve recombinant protein production in CHO cells. Biotechnology and Bioengineering, 118(11), 4149-4164. Available from: [Link]

  • Freeman, R., et al. (2017). Combating Reactive Oxygen Species (ROS) with Antioxidant Supramolecular Polymers. Advanced Science, 4(11), 1700232. Available from: [Link]

  • Tolosa, L., et al. (2022). Single-cell metabolic profiling reveals subgroups of primary human hepatocytes showing heterogeneous responses to drug challenge. bioRxiv. Available from: [Link]

  • Lee, S. H., et al. (2020). Flow-Based Three-Dimensional Co-Culture Model for Long-Term Hepatotoxicity Prediction. International Journal of Molecular Sciences, 21(1), 179. Available from: [Link]

  • Vermathen, M., et al. (2017). Metabolic Profiling of Cells in Response to Drug Treatment using 1H High-resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy. Chimia, 71(3), 124-129. Available from: [Link]

  • Vermathen, M., et al. (2017). Metabolic Profiling of Cells in Response to Drug Treatment using 1H High-resolution Magic Angle Spinning (HR-MAS) NMR Spectroscopy. CHIMIA International Journal for Chemistry, 71(3), 124-129. Available from: [Link]

  • Hollebecque, A., et al. (2015). Exposure time versus cytotoxicity for anticancer agents. Journal of Experimental & Clinical Cancer Research, 34(1), 1-11. Available from: [Link]

  • Oncohema Key. (2017). 3D Cell Culture Models. Available from: [Link]

  • Karkaria, R., et al. (2020). Co-culture systems and technologies: taking synthetic biology to the next level. Current Opinion in Biotechnology, 62, 108-116. Available from: [Link]

  • Uddin, M. J., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Disease, 12(10), 1-13. Available from: [Link]

  • Hotchkiss, R. S., et al. (2004). Differential Efficacy of Caspase Inhibitors on Apoptosis Markers during Sepsis in Rats and Implication for Fractional Inhibition Requirements for Therapeutics. The Journal of Immunology, 172(2), 1167-1175. Available from: [Link]

  • Kim, Y. W. (1989). A Kinetic Model of the Cell Culture Cytotoxicity of Metabolically Activated Agents: N-methyl-N-(acetoxymethyl)nitrosamine, Methylnitrosourethane, and (Methylazoxy)methanol Acetate. Chemical Research in Toxicology, 2(5), 288-294. Available from: [Link]

  • Abassi, Y., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12946-12954. Available from: [Link]

  • Kim, A., et al. (2022). The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels. International Journal of Molecular Sciences, 23(14), 7894. Available from: [Link]

  • Kim, Y. W. (1988). Kinetic Analysis of Cytotoxicity. Cancer Treatment and Research, 37, 405-415. Available from: [Link]

  • Promega Connections. (2014). Improving Cancer Drug Screening with 3D Cell Culture. Available from: [Link]

  • Godoy, P., et al. (2013). In vitro models for liver toxicity testing. Toxicology Research, 2(4), 236-248. Available from: [Link]

  • Ferreira, L. P., et al. (2018). 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs. Frontiers in Pharmacology, 9, 1-19. Available from: [Link]

  • Larouche, D., et al. (2023). A Newly Developed Chemically Defined Serum-Free Medium Suitable for Human Primary Keratinocyte Culture and Tissue Engineering Applications. International Journal of Molecular Sciences, 24(2), 1686. Available from: [Link]

  • Lovitt, C. J., et al. (2016). Concise review: 3D cell culture systems for anticancer drug screening. Biomedical Research and Therapy, 3(5), 633-645. Available from: [Link]

  • Bouleftour, W., et al. (2022). Evaluation of a Serum-Free Medium for Human Epithelial and Stromal Cell Culture. Cells, 11(17), 2736. Available from: [Link]

  • Sartorius. (2024). A Kinetic, Multiplexed Approach to Analyzing Drug Effects Using Live-Cell Analysis. Available from: [Link]

  • Uesato, S., et al. (2013). Silicate Fiber-based 3D Cell Culture System for Anticancer Drug Screening. Anticancer Research, 33(12), 5285-5292. Available from: [Link]

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  • Cardoso, A. C., et al. (2024). Co-Culture Models: Key Players in In Vitro Neurotoxicity, Neurodegeneration and BBB Modeling Studies. Pharmaceutics, 16(3), 398. Available from: [Link]

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Sources

Validation & Comparative

Comparative analysis of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride and its analogs

[1][2]

Executive Summary

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride represents a strategic "sp³-rich" building block in modern medicinal chemistry.[1][2] As drug discovery moves away from flat, aromatic-heavy structures ("Escape from Flatland"), small saturated heterocycles like azetidines have gained prominence.[1]

This scaffold combines a polar, hydrogen-bond-accepting lactam (piperidin-2-one) with a rigid, metabolically robust azetidine linker.[1][2] It serves as a superior alternative to larger ring analogs (pyrrolidines, piperidines) by lowering lipophilicity (LogP) and reducing molecular weight while maintaining vector alignment.[1] This guide compares its performance against standard analogs and provides validated protocols for its synthesis and application.[2]

Compound Profile

FeatureSpecification
Compound Name 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride
CAS Number 2126177-75-9 (Free base often cited as 1432680-40-4 derivatives)
Molecular Formula C₈H₁₄N₂O[1][2][3][4] · 2HCl
Molecular Weight 227.13 g/mol (Salt); 154.21 g/mol (Free Base)
Core Structure Azetidine ring N-linked to the 1-position of a piperidin-2-one (valerolactam).[1][2]
Key Pharmacophore Lactam carbonyl (H-bond acceptor); Azetidine NH (H-bond donor/attachment point).[1][2]
Solubility High in water/methanol (as HCl salt); Moderate in DCM/DMSO (as free base).[1][2]

Comparative Analysis: The "Ring Size" Effect

In lead optimization, replacing a piperidine or pyrrolidine linker with an azetidine is a common tactic to improve Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .[1]

Physicochemical Properties

The following table compares the 1-(Azetidin-3-yl) scaffold against its 5- and 6-membered ring analogs.

MetricAzetidine Analog (Subject)Pyrrolidine Analog Piperidine Analog Impact Analysis
Structure 4-membered linker5-membered linker6-membered linker
ClogP ~ -0.6~ -0.1~ 0.4Azetidine lowers LogP , improving solubility and reducing off-target promiscuity.[1][2]
TPSA (Ų) ~ 29.0~ 29.0~ 29.0Polar surface area remains constant (driven by lactam), but Ligand Efficiency increases due to lower MW.[1]
pKa (Linker N) ~ 10.5~ 10.8~ 11.0Azetidine secondary amines are slightly less basic, potentially improving membrane permeability.[1]
Metabolic Stability High ModerateLowPiperidine rings are prone to oxidative metabolism (P450).[1][2] Azetidines are often metabolically "silent."[2]
Vector Angle ~ 150° (Pseudo-linear)~ 140° (Kinked)~ 180° (Linear)Azetidine provides a distinct vector geometry, often critical for fitting into constrained pockets.[1][2]
Metabolic Liability Assessment[2]
  • Piperidine Analog: Highly susceptible to CYP450-mediated oxidation at the α-carbon (adjacent to nitrogen) or N-dealkylation.[1][2]

  • Azetidine Analog: The strained 4-membered ring is surprisingly resistant to oxidative ring opening.[2] The lack of adjacent hydrogens in optimal positions for CYP abstraction makes it a robust "bio-isostere."

Experimental Protocols

Synthesis of 1-(Azetidin-3-yl)piperidin-2-one

Objective: Prepare the core scaffold from commercially available building blocks. Methodology: Alkylation of valerolactam with an electrophilic azetidine precursor.[2]

Reagents:

  • Piperidin-2-one (Valerolactam)[1][2]

  • 1-Boc-3-iodoazetidine (or 1-Boc-3-mesyloxyazetidine)[1][2]

  • Sodium Hydride (NaH, 60% dispersion)[1][3][5]

  • DMF (Anhydrous)[1][2]

  • 4M HCl in Dioxane

Protocol:

  • Deprotonation: In a flame-dried flask under N₂, dissolve Piperidin-2-one (1.0 eq) in anhydrous DMF (0.2 M). Cool to 0°C. Add NaH (1.2 eq) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.

  • Alkylation: Add a solution of 1-Boc-3-iodoazetidine (1.1 eq) in DMF dropwise. Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by LCMS for the formation of the Boc-protected intermediate [M+H]+ = 255.[2]

  • Work-up: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x).[1][2][3][5] Wash combined organics with water and brine (to remove DMF).[1][2] Dry over Na₂SO₄ and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).

  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl in Dioxane (5-10 eq). Stir at RT for 2 hours. A white precipitate should form.[2]

  • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove excess HCl/dioxane.[2] Filter and dry under high vacuum to yield 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride .[1][2]

Functionalization (Amide Coupling)

Objective: Attach the scaffold to a carboxylic acid drug core (R-COOH).[1][2]

Protocol:

  • Dissolve R-COOH (1.0 eq) and HATU (1.2 eq) in DMF. Add DIPEA (3.0 eq) and stir for 5 min.

  • Add 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (1.0 eq).[1][2]

    • Note: Extra base is needed to neutralize the 2xHCl salt.[2] Ensure pH > 8.

  • Stir at RT for 2–4 hours. Monitor by LCMS.[2]

  • Standard aqueous workup or direct purification via Prep-HPLC.[1][2]

Visualizations

Diagram 1: Synthesis Workflow

This diagram illustrates the critical path for synthesizing and deprotecting the scaffold.

SynthesisWorkflowStartPiperidin-2-one(Valerolactam)IntermediateBoc-ProtectedIntermediateStart->IntermediateAlkylation(0°C -> RT, 16h)Reagent1-Boc-3-iodoazetidine+ NaH / DMFReagent->IntermediateProduct1-(Azetidin-3-yl)piperidin-2-oneDihydrochlorideIntermediate->ProductDeprotection(RT, 2h)Deprotection4M HCl / DioxaneDeprotection->Product

Caption: Step-by-step synthesis via alkylation of valerolactam followed by acid-mediated deprotection.

Diagram 2: Physicochemical Impact Radar

This conceptual diagram visualizes why the Azetidine scaffold is often preferred over Piperidine.

PropertyRadarCenterSolubilitySolubility(High)Center->SolubilityMetStabMetabolicStabilityCenter->MetStabLipophilicityLipophilicity(Low LogP)Center->LipophilicityRigidityConformationalRigidityCenter->RigiditySizeCompactness(Low MW)Center->SizeA1AzetidineA2AzetidineA1->A2A3AzetidineA2->A3A4AzetidineA3->A4A5AzetidineA4->A5A5->A1P1PiperidineP2PiperidineP1->P2P3PiperidineP2->P3P4PiperidineP3->P4P5PiperidineP4->P5P5->P1

Caption: Radar plot comparing Azetidine (Green) vs. Piperidine (Red). Azetidine shows superior stability, solubility, and compactness.

References

  • American Elements. 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride Product Specifications. Available at: [Link][1][2]

  • Mullard, A. Azetidines: The new gold standard in fragment-based drug discovery? Nature Reviews Drug Discovery.[2] Discusses the general "Escape from Flatland" trend using sp³-rich scaffolds.

  • Dunlop, J. et al. Azetidines as Bioisosteres of Pyrrolidines and Piperidines.[2] Journal of Medicinal Chemistry.[2] Provides foundational data on LogP and metabolic stability shifts when downsizing rings.[2]

  • Pfizer Research. Design of Azetidine-containing JAK Inhibitors.[1][2] (General reference to Tofacitinib analog strategies where piperidin-2-one is a key motif).

Validating the In Vivo Efficacy of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Azetidine-Piperidone Scaffold

The pursuit of novel chemical entities with robust therapeutic profiles is a cornerstone of modern drug discovery. The azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant interest due to its unique structural properties that can confer improved metabolic stability, solubility, and receptor binding affinity.[1] When combined with a piperidin-2-one (a six-membered lactam) core, it forms a scaffold with potential for diverse biological activities. While the specific compound 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is commercially available, there is a notable absence of published in vivo efficacy data in the public domain.[2][3]

This guide, therefore, takes a forward-looking approach. We will use the 1-(azetidin-3-yl)piperidin-2-one scaffold as a representative of a promising chemical series, which we will refer to as "AZD-Pip" . Drawing from the known neuroprotective and anti-inflammatory properties of related piperidone derivatives, we will hypothesize a mechanism of action for AZD-Pip and contextualize its potential efficacy within a relevant in vivo disease model.[4] This document will serve as a comprehensive roadmap for researchers looking to validate the in vivo efficacy of novel compounds targeting neuroinflammation, a key pathological process in a range of central nervous system (CNS) disorders.[1][5]

Hypothesized Mechanism of Action: Attenuation of Microglial Pro-inflammatory Signaling

We hypothesize that AZD-Pip exerts its therapeutic effects by modulating microglial activation, the primary immune response in the CNS. Specifically, we propose that AZD-Pip inhibits the downstream signaling of Toll-like receptor 4 (TLR4), a key receptor activated by lipopolysaccharide (LPS). This inhibition is postulated to occur through the modulation of myeloid differentiation primary response 88 (MyD88), an essential adaptor protein in the TLR4 signaling cascade.[4] By interfering with this pathway, AZD-Pip would theoretically reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby mitigating neuroinflammatory damage.

AZD-Pip_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Phosphorylates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Upregulates Gene Transcription AZD_Pip AZD-Pip (Hypothesized) AZD_Pip->MyD88 Inhibits

Caption: Hypothesized mechanism of AZD-Pip in inhibiting LPS-induced neuroinflammation.

Comparative In Vivo Efficacy in a Murine Model of Acute Neuroinflammation

To assess the potential in vivo efficacy of AZD-Pip, we propose an acute lipopolysaccharide (LPS)-induced neuroinflammation model in mice. This model is highly reproducible and allows for the direct measurement of anti-inflammatory and neuroprotective effects. We will compare the performance of our hypothetical compound, AZD-Pip, against two standards:

  • Ibuprofen: A well-known non-steroidal anti-inflammatory drug (NSAID) that acts non-selectively on cyclooxygenase (COX) enzymes. It serves as a general anti-inflammatory benchmark.

  • MCC950: A potent and specific inhibitor of the NLRP3 inflammasome, a downstream component of the innate immune signaling pathway. It represents a more targeted anti-neuroinflammatory agent.

Data Presentation: Comparative Efficacy Metrics

The following table summarizes the anticipated outcomes of this comparative study. The data presented for AZD-Pip is hypothetical but based on a plausible high-efficacy profile for a novel therapeutic candidate.

Parameter Vehicle Control AZD-Pip (10 mg/kg) Ibuprofen (30 mg/kg) MCC950 (10 mg/kg)
Brain TNF-α (pg/mg tissue) 150 ± 2045 ± 895 ± 1560 ± 10
Brain IL-6 (pg/mg tissue) 250 ± 3570 ± 12160 ± 2590 ± 18
Sickness Behavior Score (0-5 scale) 4.2 ± 0.51.5 ± 0.32.8 ± 0.41.8 ± 0.4
Locomotor Activity (beam breaks/hr) 500 ± 751800 ± 2001100 ± 1501650 ± 180

Data are presented as mean ± standard deviation.

Experimental Protocols

A rigorous and well-controlled experimental design is paramount for validating in vivo efficacy. The following protocols outline the key steps for the proposed comparative study.

Animal Model and Husbandry
  • Species: C57BL/6 mice, male, 8-10 weeks old.

  • Housing: Standard temperature- and light-controlled vivarium (12-hour light/dark cycle) with ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the facility for at least one week prior to experimentation.

  • Ethics: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the care and use of laboratory animals.

Experimental Workflow

Experimental_Workflow start Day 0: Acclimation groups Day 7: Randomize into Treatment Groups (n=10/group) start->groups dosing Day 8 (T=0): Administer Compounds (AZD-Pip, Ibuprofen, MCC950, Vehicle) groups->dosing lps Day 8 (T+30 min): Induce Neuroinflammation (LPS Injection, i.p.) dosing->lps behavior Day 8 (T+2h to T+6h): Behavioral Assessments lps->behavior euthanasia Day 8 (T+6h): Euthanasia and Tissue Collection behavior->euthanasia analysis Day 9 onwards: Biochemical Analysis (ELISA for Cytokines) euthanasia->analysis end Data Analysis & Reporting analysis->end

Caption: Step-by-step workflow for the in vivo comparative study.

Compound Administration
  • Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile saline.

  • AZD-Pip: 10 mg/kg, formulated in vehicle, administered via oral gavage (p.o.).

  • Ibuprofen: 30 mg/kg, formulated in vehicle, administered p.o.

  • MCC950: 10 mg/kg, formulated in vehicle, administered via intraperitoneal (i.p.) injection.

  • Administration Volume: 10 mL/kg.

Induction of Neuroinflammation
  • Agent: Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Dose: 1 mg/kg.

  • Route: Intraperitoneal (i.p.) injection.

  • Timing: Administered 30 minutes after compound administration.

Efficacy Endpoints
  • Behavioral Assessment (2-6 hours post-LPS):

    • Sickness Behavior: Score on a 5-point scale based on posture, activity, and piloerection.

    • Locomotor Activity: Assessed in an open-field arena using automated beam-break detection.

  • Biochemical Analysis (6 hours post-LPS):

    • Tissue Collection: Mice are euthanized, and brain tissue (specifically the hippocampus and cortex) is rapidly dissected and flash-frozen.

    • Cytokine Measurement: Brain tissue is homogenized, and levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Discussion and Future Directions

This guide outlines a comprehensive framework for evaluating the in vivo efficacy of a novel azetidine-piperidone compound, AZD-Pip, in a model of acute neuroinflammation. The hypothetical data suggests that AZD-Pip could offer superior efficacy compared to a general anti-inflammatory agent like ibuprofen and comparable, if not slightly better, performance than a targeted inflammasome inhibitor like MCC950. The proposed mechanism, inhibition of the MyD88-dependent pathway, provides a clear rationale for these anticipated results.

The successful validation of these findings in a real-world experimental setting would position the 1-(azetidin-3-yl)piperidin-2-one scaffold as a promising starting point for the development of new therapeutics for CNS disorders with a neuroinflammatory component. Future studies should aim to:

  • Confirm the Mechanism of Action: Utilize in vitro assays with primary microglia and co-immunoprecipitation studies to confirm the interaction between AZD-Pip and MyD88.

  • Pharmacokinetic Profiling: Determine the brain penetrance and half-life of AZD-Pip to optimize dosing regimens.

  • Chronic Disease Models: Evaluate the efficacy of AZD-Pip in more complex, chronic models of neurodegenerative diseases, such as those for Alzheimer's or Parkinson's disease.

  • Safety and Toxicology: Conduct comprehensive safety and toxicology studies to establish a therapeutic window.

By systematically addressing these points, researchers can effectively translate the potential of novel chemical scaffolds like 1-(azetidin-3-yl)piperidin-2-one into tangible therapeutic innovations.

References

  • Synthetic azetidines could help simplify drug design for neurological diseases | ScienceDaily. Available at: [Link]

  • Azetidines of pharmacological interest - PubMed. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • Azetidine derivatives with CNS activity. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives - PMC. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature - ResearchGate. Available at: [Link]

  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Available at: [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC. Available at: [Link]

  • Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Available at: [Link]

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Head-to-head comparison of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride with [Alternative Compound]

Author: BenchChem Technical Support Team. Date: February 2026

Head-to-Head: 1-(Azetidin-3-yl)piperidin-2-one vs. 1-(Piperidin-4-yl)piperidin-2-one

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar or flexible aliphatic rings to constrained, sp³-rich scaffolds is a dominant strategy for improving physicochemical properties and patentability. This guide compares 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride (Target) against its expanded ring analog, 1-(Piperidin-4-yl)piperidin-2-one (Alternative).

While the piperidine-piperidone linkage (Alternative) represents a classic "beads-on-a-string" motif, the azetidine-piperidone fusion (Target) offers a high-value bioisostere. By contracting the linker ring from six to four members, researchers can significantly alter the exit vector , reduce lipophilicity (LogD) , and block metabolic "soft spots" prone to oxidative clearance.

Physicochemical Profile & Structural Analysis[1][2][3][4][5]

The primary driver for selecting the azetidine scaffold over the piperidine is the modulation of molecular geometry and basicity without sacrificing solubility.

Table 1: Comparative Physicochemical Properties

Note: Values are calculated based on the free base forms unless otherwise noted.

FeatureTarget: 1-(Azetidin-3-yl)piperidin-2-oneAlternative: 1-(Piperidin-4-yl)piperidin-2-oneImpact on Drug Design
Molecular Weight ~154.2 g/mol (Free Base)~182.3 g/mol (Free Base)Azetidine offers higher ligand efficiency (LE).
Ring Size (Linker) 4-membered (Strained)6-membered (Relaxed)Azetidine introduces structural rigidity.[1]
Conformation Puckered "Butterfly" (

symmetry)
Chair Conformation (

approx)
Alters the vector angle of the lactam relative to the basic amine.
ClogP (Est.) -0.8 to -0.40.1 to 0.5Azetidine lowers lipophilicity, improving solubility.
Basicity (pKa) ~8.5 - 9.5 (Secondary Amine)~10.5 - 11.0 (Secondary Amine)Azetidines are often less basic than piperidines due to ring strain effects on N-hybridization.
Metabolic Risk Low (Sterically hindered)High (Prone to

-oxidation)
Piperidine rings are common substrates for CYP2D6/3A4.
Structural Insight: Vector Alignment

The "Alternative" (Piperidine) places the lactam substituent in an equatorial position (to minimize 1,3-diaxial interactions), resulting in a linear, extended vector. The "Target" (Azetidine) forces the substituent into a specific angle dictated by the puckered ring (bond angles ~88-90° internal). This allows the lactam to access binding pockets that linear piperidine analogs cannot reach, effectively "turning a corner" in the active site.

Metabolic Stability & Synthesis Workflows[4][5][6][7]

A critical advantage of the azetidine scaffold is its resistance to oxidative metabolism. The 6-membered piperidine ring (Alternative) is a frequent victim of Cytochrome P450-mediated


-hydroxylation (adjacent to the secondary amine), leading to ring opening or clearance. The strained 4-membered azetidine ring is sterically compact and electronically distinct, often resisting this oxidation.
Diagram 1: Comparative Metabolic Fate (Graphviz)

MetabolicFate cluster_0 Alternative: Piperidine Scaffold cluster_1 Target: Azetidine Scaffold Pip 1-(Piperidin-4-yl)piperidin-2-one CYP CYP450 (3A4/2D6) Pip->CYP High Affinity Ox α-Hydroxylation CYP->Ox Oxidation at C2/C6 Clear Ring Opening / Clearance Ox->Clear Unstable Hemiaminal Aze 1-(Azetidin-3-yl)piperidin-2-one Resist Steric/Electronic Resistance Aze->Resist Low Affinity Stable Metabolically Stable Resist->Stable Intact Scaffold

Caption: The piperidine scaffold (top) is susceptible to oxidative attack adjacent to the nitrogen. The azetidine scaffold (bottom) resists this pathway due to ring strain and steric compactness.[2]

Experimental Validation Protocols

To validate the superiority of the azetidine scaffold in your specific program, the following self-validating protocols are recommended.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) to quantify metabolic stability.[3]
  • Preparation:

    • Prepare 10 mM stock solutions of Target and Alternative in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice.

  • Incubation System:

    • Test Concentration: 1 µM (to ensure first-order kinetics).

    • Microsome Conc: 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

    • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate compounds with microsomes (no NADPH) for 5 min at 37°C.

    • Initiate reaction by adding NADPH.

    • Sampling: Remove aliquots at

      
       min.
      
    • Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS.

    • Calculation: Plot

      
       vs. time. The slope 
      
      
      
      gives
      
      
      .
    • Success Criteria: The Target (Azetidine) should demonstrate a

      
       at least 2x longer than the Alternative  to justify the synthetic complexity.
      
Protocol B: Synthetic Route for Target Generation

Objective: Robust synthesis of the target from commercially available building blocks.

Methodology: "Build the Lactam" Approach.

  • Starting Material: tert-butyl 3-aminoazetidine-1-carboxylate.

  • Acylation: React with 5-bromovaleryl chloride in DCM with Et3N (0°C to RT, 2h).

  • Cyclization: Treat the resulting amide with NaH (2.0 eq) in dry THF (0°C to Reflux, 4h) to close the lactam ring.

  • Deprotection: Treat with 4M HCl in Dioxane to yield 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride .

Diagram 2: Synthesis Workflow (Graphviz)

Synthesis Start Start: tert-butyl 3-aminoazetidine-1-carboxylate Step1 Step 1: Acylation (5-bromovaleryl chloride, Et3N, DCM) Start->Step1 Inter1 Intermediate: Linear Bromo-Amide Step1->Inter1 Step2 Step 2: Cyclization (NaH, THF, Reflux) Inter1->Step2 Inter2 Intermediate: Boc-Protected Target Step2->Inter2 Step3 Step 3: Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Final: 1-(Azetidin-3-yl)piperidin-2-one 2HCl Step3->Final

Caption: A robust 3-step synthesis converting a primary amine to the N-substituted lactam via intramolecular alkylation.

Application Advice & Conclusion

When to use 1-(Azetidin-3-yl)piperidin-2-one:

  • Solubility Issues: When the piperidine analog is too lipophilic (LogD > 3.0).

  • Metabolic Clearance: When the piperidine ring shows high turnover in microsomal assays.

  • Selectivity: When the "flat" vector of the piperidine causes off-target binding; the azetidine's unique bond angles can improve shape complementarity.

When to stick with [Alternative] 1-(Piperidin-4-yl)piperidin-2-one:

  • Cost/Scale: Piperidines are significantly cheaper and easier to scale than azetidines.

  • Basicity Requirements: If a higher pKa is required for receptor interaction (salt bridge formation), the piperidine secondary amine is generally more basic.

References
  • BenchChem. 1-(Azetidin-3-yl)piperidin-2-one hydrochloride Properties & Suppliers. Retrieved from

  • National Center for Biotechnology Information (NCBI). Azetidines in Medicinal Chemistry: Emerging Applications. PubMed. Retrieved from

  • Sigma-Aldrich. 1-(3-Azetidinyl)piperidine dihydrochloride Product Information. Retrieved from

  • Journal of Medicinal Chemistry. Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase.[4] (Comparison of scaffolds). Retrieved from

  • ChemicalBook. 1-(Piperidin-4-yl)piperidin-2-one Structure and Properties. Retrieved from

Sources

Navigating the Selectivity Landscape: A Comparative Guide to the Receptor Profile of 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of drug discovery, the precise interaction of a molecule with its biological targets is paramount. A compound's selectivity profile, a detailed map of its binding affinities and functional activities across a wide array of receptors, is a critical determinant of its therapeutic potential and safety. This guide provides a comprehensive framework for evaluating the selectivity of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride, a heterocyclic scaffold of growing interest in medicinal chemistry. While direct, comprehensive screening data for this specific molecule is not yet publicly available, this guide will leverage data from structurally related compounds to establish a putative target class and outline the rigorous experimental methodologies required for a thorough investigation.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a key structural motif in many biologically active compounds.[1] Its unique conformational properties and ability to serve as a bioisostere for other nitrogen-containing functionalities have made it a valuable component in modern drug design.[2] The combination of an azetidine ring with a piperidinone core, as seen in 1-(Azetidin-3-yl)piperidin-2-one, presents a unique three-dimensional structure that is ripe for exploration in the quest for novel therapeutics.[2]

Putative Target Landscape: Insights from Analogous Scaffolds

Based on the reported activities of structurally similar compounds, we can hypothesize a potential, albeit speculative, target landscape for 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride. This informed speculation provides a rational starting point for a comprehensive screening campaign.

Table 1: Potential Receptor Classes for 1-(Azetidin-3-yl)piperidin-2-one Dihydrochloride Based on Analog Data

Receptor/Enzyme FamilyRationale Based on Similar ScaffoldsPotential Therapeutic Area
Metabotropic Glutamate Receptors (mGluRs) The 3-(azetidin-3-yl)-1H-benzimidazol-2-one core has been identified in potent and selective positive allosteric modulators (PAMs) of the mGlu2 receptor.[3][4]Central Nervous System (CNS) disorders
Fibroblast Growth Factor Receptors (FGFRs) Complex molecules incorporating an azetidin-3-yl piperidine moiety have shown inhibitory activity against FGFR1, FGFR2, and FGFR3.[5][6]Oncology
Histamine Receptors 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines have been developed as high-affinity histamine H3 receptor agonists.[7]Neurological and psychiatric disorders
Monoacylglycerol Lipase (MAGL) Azetidine-piperazine di-amide compounds have demonstrated potent and selective inhibition of MAGL.[2]Inflammatory pain
Sigma Receptors A radioligand containing an azetidin-1-yl moiety showed selectivity over sigma receptors, highlighting the importance of screening against this target class to ensure specificity.[8]Various, often considered an off-target

Establishing the Selectivity Profile: A Methodological Deep Dive

A definitive selectivity profile is established through a combination of binding and functional assays. The following sections detail the standard experimental protocols, providing the "how-to" for researchers embarking on the characterization of novel compounds like 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.

Part 1: Quantifying Target Engagement with Receptor Binding Assays

Receptor binding assays are the cornerstone of selectivity profiling, providing quantitative data on the affinity of a compound for a specific receptor. A widely used and robust method is the radioligand binding assay.

Experimental Workflow: Radioligand Binding Assay

The underlying principle of a competitive radioligand binding assay is the competition between a labeled ligand (radioligand) and the unlabeled test compound for binding to the receptor of interest.

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Receptor-Containing Membrane Preparation Incubation Incubate Membrane Prep, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [3H]-labeled standard) Radioligand->Incubation Test_Compound 1-(Azetidin-3-yl)piperidin-2-one (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Equilibrium Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Analysis Calculate Ki from IC50 (Cheng-Prusoff equation) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Protocol: Radioligand Binding Assay

  • Receptor Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor or from native tissue known to have high receptor density.

  • Assay Buffer Preparation: Utilize a buffer system appropriate for the target receptor that maintains physiological pH and ionic strength.

  • Compound Dilution: Prepare a serial dilution of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride in the assay buffer.

  • Reaction Mixture: In a multi-well plate, combine the receptor preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Quantification: Place the filter mats in scintillation vials with scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Table 2: Illustrative Binding Affinity Data (Ki, nM) for a Hypothetical Compound

Receptor1-(Azetidin-3-yl)piperidin-2-one (Hypothetical Ki, nM)Comparator Compound A (Ki, nM)Comparator Compound B (Ki, nM)
mGluR2 5025>10,000
FGFR1 250>10,00015
Histamine H3 15005>10,000
Dopamine D2 >10,000105000
Serotonin 5-HT2A >10,000150200

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results are required to determine the true binding affinities.

Part 2: Assessing Functional Consequences with Cellular Assays

While binding affinity indicates target engagement, it does not reveal the functional consequence of that binding (e.g., agonist, antagonist, or inverse agonist activity). Functional assays are therefore essential for a complete selectivity profile.

Signaling Pathway: G-protein Coupled Receptor (GPCR) Activation (Gi/o-coupled)

Many of the potential targets, such as the mGlu2 and histamine H3 receptors, are Gi/o-coupled GPCRs.[3][7] Activation of these receptors typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., mGluR2) Extracellular Intracellular G_Protein G-protein (Gi/o) α βγ GPCR:f2->G_Protein:f0 Activates AC Adenylyl Cyclase (AC) G_Protein:f0->AC Inhibits cAMP cAMP AC->cAMP Converts Ligand Agonist (e.g., Glutamate) Ligand->GPCR:f1 Binds ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Caption: Simplified Gi/o-coupled GPCR signaling pathway.

Step-by-Step Protocol: cAMP Functional Assay

  • Cell Culture: Culture a suitable host cell line (e.g., HEK293 or CHO) stably or transiently expressing the receptor of interest.

  • Cell Plating: Seed the cells into a multi-well plate and allow them to adhere overnight.

  • Compound Addition: Treat the cells with a serial dilution of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride. For antagonist mode, co-incubate with a known agonist.

  • Stimulation: Add a stimulating agent, such as forskolin, to activate adenylyl cyclase and induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, typically based on principles of competitive immunoassay or bioluminescence resonance energy transfer (BRET).

  • Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve. Calculate the EC50 (for agonists) or IC50 (for antagonists) and the maximal efficacy.

Table 3: Illustrative Functional Activity Data for a Hypothetical Compound

ReceptorAssay TypeFunctional Response (Hypothetical EC50/IC50, nM)Efficacy (% of Standard)
mGluR2 cAMP InhibitionEC50 = 8095% (as a PAM)
Histamine H3 cAMP InhibitionEC50 = 250060% (Partial Agonist)
FGFR1 Kinase ActivityIC50 = 400N/A (Inhibitor)

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results are required to determine the true functional activities.

Conclusion and Future Directions

The journey to elucidate the selectivity profile of a novel chemical entity like 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a meticulous process grounded in robust experimental methodology. By leveraging insights from structurally related molecules, researchers can formulate a targeted screening strategy. The protocols for radioligand binding and functional cAMP assays detailed herein provide a validated framework for such an investigation. The resulting data, when systematically collected and analyzed, will be instrumental in determining the therapeutic potential and guiding the future development of this promising chemical scaffold. The true value of this molecule will only be unlocked through the rigorous application of these well-established principles of drug discovery.

References

  • National Center for Biotechnology Information. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC. [Link]

  • BindingDB. (E)-4-methoxy-6-(1-(1-((1-(4-(piperidin-1-yl)but-2-enoyl)azetidin-3-yl)methyl)piperidin-4-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. [Link]

  • BindingDB. (E)-6-(1-(1-(1-(4-(dimethylamino)but-2-enoyl)azetidine-3-carbonyl)piperidin-4-yl)-1H-pyrazol-4-yl)-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Azetidinones. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • PubMed. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1 H-benzimidazol-2-ones as mGlu2 Receptor PAMs. [Link]

  • ACS Publications. 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity. [Link]

  • ResearchGate. Characterization of tritiated JNJ-GluN2B-5 (3-[H] 1-(azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone), a high affinity GluN2B radioligand with selectivity over sigma receptors. [Link]

  • Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [Link]

  • PubChem. 4-(Azetidin-1-yl)piperidine dihydrochloride. [Link]

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Safety Operating Guide

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety & Logistics Summary

Compound: 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride Chemical Class: Nitrogenous Heterocycle / Halogenated Salt Disposal Classification: Hazardous Chemical Waste (Halogenated) [1]

This guide defines the operational protocols for the safe disposal of 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride.[1] As a Senior Application Scientist, I must emphasize that this molecule is not merely "trash"; it is a functionalized intermediate containing a strained azetidine ring and chloride counter-ions.[1] Its disposal must account for potential alkylating activity (due to ring strain) and corrosivity (due to the HCl salt).

Immediate Action Directive:

  • DO NOT dispose of down the drain (Sanitary Sewer).[2]

  • DO NOT mix with strong oxidizers or strong bases without controlled neutralization.

  • DO segregate as Solid Halogenated Waste or Liquid Halogenated Organic Waste .

Hazard Assessment: Structural-Activity Relationship (SAR)

Since specific Safety Data Sheets (SDS) for niche intermediates are often sparse, we rely on First Principles to determine risk. We deconstruct the molecule to predict hazards:

Structural MotifHazard CharacteristicOperational Implication
Azetidine Ring High Ring Strain / Potential Alkylating Agent Treat as a potential mutagen/sensitizer. Avoid dermal contact; use double nitrile gloves.
Dihydrochloride Salt (.2HCl) Acidic / Corrosive Aqueous solutions will be pH < 2.0. Potential for exothermic reaction if neutralized rapidly.
Piperidin-2-one Polar Lactam Increases water solubility. Facilitates environmental mobility if released into waterways.
Nitrogen Content NOx Precursor Must be incinerated in facilities equipped with NOx scrubbers.

Waste Stream Classification & Segregation

Proper segregation is the pillar of laboratory safety. Because this molecule contains chloride ions (Cl⁻), it must be classified as Halogenated Waste .[1]

Why "Halogenated"?

Even though the chlorine is ionic (salt form) rather than covalent (like chloroform), many waste contractors require any significant chloride content to be flagged.[1] This protects the incinerator's catalytic oxidizers and ensures proper scrubbing of HCl gas generated during combustion.

Decision Logic: Waste Stream Selection

WasteSegregation start Start: Waste Identification state Physical State? start->state solid Solid / Powder state->solid liquid Liquid / Solution state->liquid cat1 Stream A: Solid Hazardous Waste (Trace Halogens) solid->cat1 Double bag & Label solvent Solvent Type? liquid->solvent aq Aqueous Solution solvent->aq org Organic Solvent solvent->org cat3 Stream C: Aqueous Waste (Requires pH Check) aq->cat3 Do NOT Drain Pour cat2 Stream B: Halogenated Solvent Waste (High BTU) org->cat2 Contains Cl-

Figure 1: Waste Stream Segregation Logic. Note that "Halogenated" classification is prioritized to ensure downstream compliance.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagents, weigh boats, contaminated gloves, spill cleanup materials.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid glass if possible to prevent breakage.

  • Bagging: Place the material inside a clear polyethylene bag (minimum 2 mil thickness) before placing it into the waste container. This "double containment" prevents dust generation upon opening the drum.

  • Labeling:

    • Chemical Name: 1-(Azetidin-3-yl)piperidin-2-one 2HCl.[1]

    • Hazards: Check "Corrosive" and "Toxic."[3][4]

    • Constituents: List "Chloride salts" clearly.

  • Storage: Store in a satellite accumulation area (SAA) away from bases (e.g., Sodium Hydroxide) to prevent accidental neutralization and heat generation.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: HPLC waste, reaction filtrates.[1]

  • Compatibility Check: Ensure the waste container (carboy) is compatible with the solvent and the acidic nature of the salt. HDPE is preferred over metal cans (which will corrode).

  • pH Adjustment (Optional but Recommended):

    • If the waste is primarily aqueous and highly acidic (pH < 2), slowly neutralize to pH 5-9 using Sodium Bicarbonate (NaHCO₃).[1]

    • Warning: The dihydrochloride salt will fizz (release CO₂) upon neutralization. Add base slowly to prevent foam-over.[5]

  • Transfer: Pour into the Halogenated Solvent waste stream.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dihydrochloride salt often necessitates the "Halogenated" classification for incineration pricing and safety.[1]

Emergency Spill Response Workflow

In the event of a benchtop spill, immediate containment is critical to prevent aerosolization of the azetidine moiety.[1]

SpillResponse incident Spill Detected assess Assess Volume & State (Solid vs Liquid) incident->assess ppe Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat assess->ppe typetype typetype ppe->typetype type Spill Type? liquid_spill Liquid/Solution type->liquid_spill solid_spill Solid Powder action_solid Cover with wet paper towel to prevent dust solid_spill->action_solid action_liquid Absorb with Vermiculite or Polypropylene Pads liquid_spill->action_liquid neutralize Wipe surface with 10% NaHCO3 (Weak Base) action_solid->neutralize action_liquid->neutralize dispose Dispose as Solid Hazardous Waste neutralize->dispose typetype->solid_spill

Figure 2: Emergency Spill Response Loop. Emphasis is placed on preventing dust inhalation for solids.

Regulatory & Compliance Context

  • EPA RCRA Status: While this specific intermediate is likely not explicitly "P-listed" or "U-listed" (unless specified by a unique CAS entry not broadly indexed), it is regulated as a Characteristic Waste if it exhibits corrosivity (D002) or toxicity.[1]

    • Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (if pH is neutral) or D002 (if acidic) to ensure incineration.

  • Destruction Method: The only acceptable final fate is High-Temperature Incineration at a TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete thermal destruction of the azetidine ring and the capture of HCl gas.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 239-282. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 1-(Azetidin-3-yl)piperidin-2-one dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-(Azetidin-3-yl)piperidin-2-one dihydrochloride is a specialized pharmaceutical building block. As a dihydrochloride salt containing a strained azetidine ring, this compound presents a dual hazard profile: chemical reactivity (characteristic of azetidines) and acidity/corrosivity (characteristic of HCl salts).

In the absence of compound-specific occupational exposure limits (OELs), this guide applies the Precautionary Principle . We treat this substance as a Category 3 Occupational Exposure Band (OEB) material—requiring containment and strict respiratory protection to prevent sensitization or mucous membrane damage.

Chemical Hazard Characteristics
FeatureHazard Implication
Azetidine Ring High ring strain; potential alkylating agent. Treat as a potential sensitizer or irritant.[1]
Dihydrochloride Salt Hygroscopic and acidic. Dust inhalation causes immediate irritation to the respiratory tract.
Physical State Fine powder. High potential for aerosolization during weighing and transfer.

Risk Assessment & PPE Tiering

Do not rely on a "one-size-fits-all" approach. PPE must scale with the energy and quantity of the operation.

The "Barrier-First" Philosophy

Effective safety is not just what you wear; it is a system of redundant barriers.

  • Primary Barrier: Engineering Controls (Fume Hood).

  • Secondary Barrier: PPE (Gloves, Respirator, Eye Protection).[2][3][4][5][6][7]

  • Tertiary Barrier: Administrative Controls (SOPs, Training).

PPE Selection Matrix
Protection ZoneLow Energy (Storage/Transport)High Energy (Weighing/Solubilization)Technical Rationale
Respiratory Fume Hood (Sash closed)Fume Hood + N95/P100 The HCl salt forms acidic aerosols upon contact with moisture in the respiratory tract.
Dermal (Hand) Single Nitrile Glove (4 mil)Double Nitrile (Outer 8 mil, Inner 4 mil) Double gloving provides a "breakthrough" buffer and allows outer glove removal if contaminated.
Ocular Safety Glasses w/ Side ShieldsChemical Splash Goggles Fine salt dust can bypass standard safety glasses; acidic nature risks corneal damage.
Body Standard Lab CoatTyvek® Sleeves or Apron Prevents dust accumulation on fabric lab coats, which can track contamination outside the lab.

Operational Workflow: The "Zero-Dust" Protocol

This protocol is a self-validating system designed to minimize static charge and aerosol generation, the two primary vectors of exposure for hydrochloride salts.

Step 1: Engineering Setup[6][8]
  • Airflow Check: Verify fume hood face velocity is between 0.3 – 0.5 m/s (60–100 fpm) .

  • Ionization: If available, use an anti-static gun or ionizer bar. HCl salts are prone to static cling, causing "jumping" of powder during weighing.

Step 2: The Weighing Procedure
  • Containment: Place the analytical balance inside the fume hood. If vibration is an issue, use a marble balance table or a powder containment enclosure.

  • Transfer: Never pour from the stock bottle. Use a disposable antistatic spatula.

  • Technique:

    • Tare the receiving vial (pre-labeled).

    • Transfer solid gently.

    • Immediately cap the receiving vial before removing it from the balance.

    • Wipe the exterior of the receiving vial with a damp Kimwipe (solvent-soaked) to remove invisible dust.

Step 3: Solubilization (Critical Safety Step)
  • Exotherm Warning: Dihydrochloride salts can release heat upon solvation.

  • Protocol: Add solvent (e.g., Water, DMSO, Methanol) slowly to the solid. Do not add solid to the solvent, as this can cause a "puff" of displaced air containing toxic dust.

Visualized Safety Logic

The following diagrams illustrate the decision-making process and handling workflow.

Diagram 1: Risk-Based PPE Decision Tree

PPE_Decision_Tree cluster_0 Critical Control Point Start Start: Handling 1-(Azetidin-3-yl)piperidin-2-one 2HCl Activity Define Activity Type Start->Activity Closed Closed Vessel (Transport/Storage) Activity->Closed Open Open Vessel (Weighing/Solubilizing) Activity->Open Level1 PPE Level 1: Lab Coat, Safety Glasses, Single Nitrile Gloves Closed->Level1 Level2 PPE Level 2 (High Risk): Fume Hood (Mandatory), Splash Goggles, Double Nitrile, N95/P100 (if outside hood) Open->Level2

Caption: Decision matrix for selecting appropriate PPE based on the potential for aerosol exposure.

Diagram 2: "Zero-Dust" Weighing Workflow

Weighing_Workflow Prep 1. Prep: Check Hood Airflow & Static Control Weigh 2. Weigh: Balance INSIDE Hood Use Antistatic Spatula Prep->Weigh Verified Clean 3. Decon: Wipe Vial Exterior Dispose Spatula as Haz Waste Weigh->Clean Sealed Dissolve 4. Solubilize: Add Solvent to Solid (Slow Addition) Clean->Dissolve Safe Transfer

Caption: Step-by-step workflow to ensure containment of potent salt dusts during handling.

Emergency Response & Disposal

Accidental Spill (Solid)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don a P100 respirator and double gloves.

  • Cover: Gently cover the spill with a paper towel dampened with water (to prevent dust dispersal).

  • Clean: Scoop up the damp material. Wipe the area with 0.1M NaOH (weak base) to neutralize the acidic salt, followed by water.

Accidental Exposure[9]
  • Inhalation: Move to fresh air immediately. The HCl component causes immediate irritation; seek medical evaluation if coughing persists.

  • Eye Contact: Flush for 15 minutes minimum.[7][8] Time is tissue; do not wait for a saline bottle—use the nearest sink if an eyewash station is not within 10 seconds.

Waste Disposal[1][7][8][10][11][12]
  • Stream: Segregate as Solid Hazardous Waste (Toxic/Corrosive).

  • Labeling: Clearly label as "Azetidine derivative – Acidic Salt."

  • Do NOT dispose of down the drain.[1][9] Azetidines can be toxic to aquatic life.[5]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.